Product packaging for Loratadine-d5(Cat. No.:)

Loratadine-d5

Cat. No.: B1149850
M. Wt: 387.9 g/mol
InChI Key: JCCNYMKQOSZNPW-XFHCPBGCSA-N
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Description

Loratadine-d5 is the labelled analogue of Loratadine, a nonsedating-type histamine H1-receptor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23ClN2O2 B1149850 Loratadine-d5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(13-chloro-5,6,7,9,9-pentadeuterio-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i3D,4D,5D2,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCNYMKQOSZNPW-XFHCPBGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C(C(=C3CCN(CC3)C(=O)OCC)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Loratadine-d5: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine-d5 is the deuterated analog of Loratadine, a widely used second-generation antihistamine.[1] In the realm of pharmaceutical analysis and clinical pharmacokinetics, isotopically labeled compounds like this compound are indispensable tools. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical applications of this compound, with a focus on its role as an internal standard in quantitative bioanalysis.

Chemical Structure and Properties

This compound is structurally identical to Loratadine, with the key difference being the substitution of five hydrogen atoms with deuterium atoms on the ethyl group of the carbamate moiety. This isotopic labeling minimally alters the chemical properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays.

Chemical Structure:

  • IUPAC Name: ethyl-d5 4-(8-chloro-5,6-dihydro-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate

  • Chemical Formula: C₂₂H₁₈D₅ClN₂O₂

The precise location of the deuterium atoms is on the ethyl group attached to the piperidine-1-carboxylate functional group.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Weight 387.91 g/mol [1]
Monoisotopic Mass 387.1761894 Da
Appearance Neat
Storage Temperature -20°C Freezer
Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public literature. However, the spectra are expected to be very similar to that of Loratadine, with minor shifts attributable to the deuterium substitution. Below are the characteristic spectral data for the non-deuterated Loratadine for reference.

Infrared (IR) Spectroscopy of Loratadine:

Wavenumber (cm⁻¹)AssignmentReference(s)
~1703C=O stretching (ester)[4][5][6]
~1560, ~1474Stretching vibrations of benzene ring[4]
~1227C-O stretching[4][7]
~3440N-H stretching[5]
~3000C-H stretching of methyl group[5]

Mass Spectrometry (MS) of Loratadine:

The mass spectrum of Loratadine would show a molecular ion peak corresponding to its molecular weight. In tandem mass spectrometry (MS/MS), specific fragmentation patterns are observed. For quantitative analysis using this compound, the distinct mass-to-charge ratios (m/z) of the parent and product ions for both the analyte and the internal standard are monitored.

CompoundParent Ion (m/z)Product Ion (m/z)Reference(s)
Loratadine383337[2][8]
Desthis compound (related compound)316.2264.3[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy of Loratadine:

While specific assignments for this compound are not provided, the ¹H and ¹³C NMR spectra of Loratadine have been characterized. The deuterium substitution in this compound would lead to the disappearance of the corresponding proton signals in the ¹H NMR spectrum and a change in the carbon signal multiplicity in the ¹³C NMR spectrum for the deuterated ethyl group.

Synthesis

Detailed, publicly available synthetic protocols for this compound are scarce, as such procedures for internal standards are often proprietary. However, the general synthesis of Loratadine involves several key steps. The introduction of the deuterated ethyl group would likely occur in the final step of the synthesis, which is the formation of the ethyl carbamate. This can be achieved by reacting the desloratadine precursor with deuterated ethyl chloroformate (d5-ethyl chloroformate).

A general synthetic scheme for Loratadine is presented below. The specific deuteration step would involve the use of a deuterated reagent.

Caption: General synthetic pathway for Loratadine and the specific deuteration step for this compound.

Pharmacological Profile

Loratadine is a selective peripheral histamine H1-receptor inverse agonist.[1] As an inverse agonist, it binds to the inactive state of the H1 receptor, shifting the conformational equilibrium towards the inactive state and thus reducing the basal activity of the receptor.[10][11][12] This mechanism effectively blocks the actions of histamine, a key mediator of allergic responses. The pharmacological activity of this compound is considered identical to that of Loratadine, as the deuterium substitution does not significantly impact its binding to the H1 receptor.

Signaling Pathway

The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which are characteristic of an allergic reaction. Loratadine, and by extension this compound, prevents this cascade by stabilizing the inactive conformation of the H1 receptor.

G_protein_signaling cluster_0 Histamine H1 Receptor Signaling Histamine Histamine H1R_active Active H1 Receptor Histamine->H1R_active Agonist Binding H1R_inactive Inactive H1 Receptor H1R_active->H1R_inactive Equilibrium Gq11 Gq/11 H1R_active->Gq11 Activation Loratadine Loratadine / this compound Loratadine->H1R_inactive Inverse Agonist Binding (Stabilizes Inactive State) PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response Ca_release->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 receptor signaling pathway and the mechanism of action of Loratadine.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Loratadine in biological matrices, such as plasma and blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

Experimental Protocol: Quantification of Loratadine in Human Plasma by LC-MS/MS

This protocol is a representative example of how this compound is used in a bioanalytical method.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 500 µL of cold acetonitrile containing a known concentration of this compound (internal standard).

  • Vortex the mixture for 15 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 12,000 rpm for 15 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 70°C.

  • Reconstitute the residue in 200 µL of methanol.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Waters XSelect C18).[13]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Loratadine: m/z 383 → 337[2][8]

      • This compound: m/z 388 → 342 (expected)

    • Data Analysis: The concentration of Loratadine in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of Loratadine.

LCMS_Workflow cluster_0 LC-MS/MS Workflow for Loratadine Quantification Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Calibration Curve) MS_Detection->Data_Analysis Quantification Quantification of Loratadine Data_Analysis->Quantification

Caption: Experimental workflow for the quantification of Loratadine using this compound.

Conclusion

This compound is a critical tool for researchers, scientists, and drug development professionals involved in the study of Loratadine. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate pharmacokinetic and bioequivalence data. A thorough understanding of its chemical properties, the pharmacological action of its non-deuterated counterpart, and the analytical methodologies in which it is employed is essential for its effective application in a research and development setting.

References

An In-Depth Technical Guide to the Synthesis and Purification of Loratadine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Loratadine-d5, a deuterated analog of the widely used second-generation antihistamine, Loratadine. The incorporation of deuterium can offer advantages in drug metabolism and pharmacokinetic studies. This document details a potential synthetic pathway and purification protocols, supported by quantitative data and visual representations to aid in comprehension and practical application.

Synthesis of this compound

The synthesis of this compound can be approached by modifying established synthetic routes for Loratadine, primarily by introducing deuterated precursors at key stages. A plausible and efficient method involves the use of deuterated N-methyl-4-piperidone in a Grignard reaction, followed by subsequent reaction steps to yield the final deuterated product.

Proposed Synthetic Pathway

The synthesis can be conceptualized in the following key stages:

  • Preparation of the Grignard Reagent: Reaction of a suitable halogenated precursor with magnesium to form the Grignard reagent.

  • Grignard Reaction with Deuterated Ketone: The core deuteration step where the Grignard reagent reacts with N-methyl-4-piperidone-d5.

  • Dehydration: Elimination of a water molecule to form the exocyclic double bond.

  • N-Demethylation and Carboethoxylation: Removal of the methyl group from the piperidine ring and subsequent addition of the ethyl carbamate group to yield this compound.

A visual representation of this synthetic workflow is provided below.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start Materials grignard_prep Grignard Reagent Preparation start->grignard_prep grignard_reaction Grignard Reaction with N-methyl-4-piperidone-d5 grignard_prep->grignard_reaction dehydration Dehydration grignard_reaction->dehydration demethylation_carboethoxylation N-Demethylation & Carboethoxylation dehydration->demethylation_carboethoxylation crude_product Crude this compound demethylation_carboethoxylation->crude_product Purification_Workflow cluster_purification Purification of this compound crude Crude this compound workup Aqueous Work-up crude->workup prep_hplc Preparative HPLC workup->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection recrystallization Recrystallization fraction_collection->recrystallization pure_product Pure this compound recrystallization->pure_product

Certificate of Analysis: Loratadine-d5 - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical testing and certification for the isotopically labeled internal standard, Loratadine-d5. This document is designed to serve as a detailed reference for researchers, scientists, and drug development professionals who utilize this compound in analytical and pharmacokinetic studies. The information presented herein is a compilation of typical data and methodologies found in a Certificate of Analysis (CoA) for a high-quality reference standard.

Product Information

This compound is the deuterium-labeled version of Loratadine, a second-generation antihistamine. It is commonly used as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS) for the determination of Loratadine in biological samples.[1][2] The deuterium labeling provides a distinct mass difference, allowing for accurate quantification while maintaining similar chemical and physical properties to the unlabeled parent drug.

Table 1: General Product Specifications

ParameterSpecificationReference
Chemical Name ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-ylidene-2,3,4,5,5-d5)piperidine-1-carboxylate[2]
Synonyms Loratidine-d5; SCH 29851-d5; Claritin-d5[1][2]
CAS Number 1398065-63-8[5][6][7]
Molecular Formula C₂₂H₁₈D₅ClN₂O₂[5][7]
Molecular Weight 387.92 g/mol [5]
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, and Ethanol[8]
Storage Store at -20°C for long-term stability[8]

Analytical Data

The following tables summarize the typical quantitative data obtained from various analytical techniques to ensure the identity, purity, and quality of this compound.

Table 2: Identity Confirmation

TestMethodAcceptance Criteria
Mass Spectrometry ESI-MSConsistent with the theoretical mass of the [M+H]⁺ ion.
¹H NMR Spectroscopy 600 MHz in CD₃ODThe spectrum is consistent with the chemical structure of this compound.
¹³C NMR Spectroscopy VariesThe spectrum is consistent with the chemical structure of this compound.

Table 3: Purity and Impurity Profile

TestMethodAcceptance Criteria
Chromatographic Purity HPLC-UV≥ 98%
Isotopic Purity Mass Spectrometry≥ 99% deuterated forms (d₁-d₅)[8]
Residual Solvents GC-HSMeets USP <467> requirements
Water Content Karl Fischer Titration≤ 0.5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated analytical methods for Loratadine and its related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC with UV detection is used to separate this compound from any potential impurities. The peak area of this compound is compared to the total area of all peaks to determine its purity.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]

  • Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.05 M monobasic potassium phosphate, pH adjusted).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 248 nm.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: A stock solution of this compound is prepared in methanol (e.g., 0.5 mg/mL) and further diluted with the mobile phase to an appropriate concentration.[4]

Mass Spectrometry (MS) for Identity and Isotopic Purity

Principle: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of this compound and to determine the distribution of deuterated species, thus confirming its isotopic purity.

Methodology:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 100-500.

  • Sample Infusion: The sample, dissolved in an appropriate solvent like methanol or acetonitrile, is directly infused into the mass spectrometer.

  • Data Analysis: The mass spectrum is analyzed for the presence of the protonated molecular ion [M+H]⁺ and the distribution of ions corresponding to different numbers of deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound by analyzing the chemical shifts, coupling constants, and integration of the signals.

Methodology:

  • Spectrometer: 600 MHz NMR spectrometer.[10]

  • Solvent: Deuterated methanol (CD₃OD).[10]

  • Sample Preparation: A sufficient amount of this compound is dissolved in the deuterated solvent.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: The obtained spectra are compared with the expected chemical shifts and splitting patterns for the this compound structure.

Visualizations

The following diagrams illustrate key aspects of the Certificate of Analysis workflow and the chemical relationship of the analyte.

Certificate_of_Analysis_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review & Approval Sample_Receipt Sample Receipt Sample_Login Sample Login & Tracking Sample_Receipt->Sample_Login Sample_Preparation Sample Preparation Sample_Login->Sample_Preparation Identity_Tests Identity Tests (MS, NMR) Sample_Preparation->Identity_Tests Purity_Tests Purity Tests (HPLC, GC) Sample_Preparation->Purity_Tests Other_Tests Other Tests (Water Content) Sample_Preparation->Other_Tests Data_Review Data Review Identity_Tests->Data_Review Purity_Tests->Data_Review Other_Tests->Data_Review QA_Approval QA Approval Data_Review->QA_Approval CoA_Generation CoA Generation QA_Approval->CoA_Generation

Caption: General workflow for generating a Certificate of Analysis.

Chemical_Relationship Loratadine Loratadine (C₂₂H₂₃ClN₂O₂) MW: 382.89 Deuteration Deuterium Labeling Loratadine->Deuteration Isotopic Substitution Loratadine_d5 This compound (C₂₂H₁₈D₅ClN₂O₂) MW: 387.92 Deuteration->Loratadine_d5 Results in

References

In-Depth Technical Guide to Loratadine-d5: Deuterium Labeling and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Loratadine-d5, a deuterated analog of the second-generation antihistamine, Loratadine. The focus of this document is the specific position of the deuterium labeling and the synthetic methodology employed for its preparation. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies who utilize isotopically labeled compounds as internal standards or tracers.

Introduction to Loratadine and Isotopic Labeling

Loratadine is a potent and long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonistic activity. It is widely used in the treatment of allergic rhinitis and urticaria. Isotopic labeling, the replacement of an atom with its isotope, is a critical tool in drug development. Deuterium (²H or D), a stable isotope of hydrogen, is commonly used for this purpose. Deuterated compounds, such as this compound, are particularly valuable as internal standards in quantitative bioanalytical assays using mass spectrometry, ensuring accuracy and precision in pharmacokinetic and metabolism studies.

Position of Deuterium Labeling in this compound

The five deuterium atoms in this compound are located on the ethyl group of the carbamate moiety. Specifically, the terminal methyl group (CD₃) and the adjacent methylene group (CD₂) of the ethyl ester are fully deuterated.

The IUPAC name for this compound is ethyl-d5 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate. The molecular formula is C₂₂H₁₈D₅ClN₂O₂.

Below is a diagram illustrating the chemical structure of this compound with the deuterium labeling positions clearly marked.

Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of desloratadine with a deuterated ethylating agent. Desloratadine is the major active metabolite of loratadine and serves as the precursor for this synthesis. The key reagent is ethyl-d5 chloroformate (CD₃CD₂OCOCl), which introduces the deuterated ethyl group.

Synthesis of Precursors

3.1.1. Desloratadine:

Desloratadine can be synthesized via several published routes. One common method involves the hydrolysis of loratadine.[3]

3.1.2. Ethyl-d5 Chloroformate:

Ethyl-d5 chloroformate is prepared from ethanol-d5 (CD₃CD₂OH) and phosgene (COCl₂). The reaction is typically carried out in an inert solvent at low temperatures.

Final Synthesis Step: N-Alkoxycarbonylation

The final step in the synthesis of this compound involves the N-alkoxycarbonylation of desloratadine with ethyl-d5 chloroformate in the presence of a base and an inert solvent.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_final_step Final Synthesis Loratadine Loratadine Desloratadine Desloratadine Loratadine->Desloratadine Hydrolysis Loratadine_d5 Loratadine_d5 Desloratadine->Loratadine_d5 N-alkoxycarbonylation (with Ethyl-d5 Chloroformate) Ethanol-d5 Ethanol-d5 Ethyl-d5 Chloroformate Ethyl-d5 Chloroformate Ethanol-d5->Ethyl-d5 Chloroformate Phosgenation

Synthetic pathway for this compound.

Experimental Protocols

While a specific detailed protocol for the synthesis of this compound is not publicly available in peer-reviewed literature, a representative procedure can be adapted from the general synthesis of loratadine.

4.1. Representative Synthesis of this compound:

  • Reaction Setup: To a solution of desloratadine (1 equivalent) in a suitable aprotic solvent (e.g., toluene or dichloromethane) is added a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).

  • Addition of Deuterated Reagent: The mixture is stirred at room temperature, and ethyl-d5 chloroformate (1.1 equivalents) is added dropwise.

  • Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white to off-white solid.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₂H₁₈D₅ClN₂O₂
Molecular Weight387.91 g/mol [4]
Exact Mass387.1761894 Da[4]
AppearanceWhite to off-white solid
Isotopic Purity≥98%

Table 2: Mass Spectrometry Data for this compound

Ionization ModeMass Transition (m/z)
ESI+388.2 → [Fragment Ions]

Note: The exact fragmentation pattern would need to be determined experimentally, but a prominent fragment would likely correspond to the loss of the deuterated ethoxycarbonyl group.

Table 3: Expected ¹H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4d1HAromatic-H
~7.5d1HAromatic-H
~7.3dd1HAromatic-H
~7.1d1HAromatic-H
~7.0d1HAromatic-H
~3.6m4HPiperidine-H
~3.1m2HBenzylic-CH₂
~2.8m2HBenzylic-CH₂
~2.5m4HPiperidine-H

Note: The characteristic signals for the ethyl group protons (a quartet around 4.2 ppm and a triplet around 1.3 ppm) in non-deuterated loratadine will be absent in the ¹H NMR spectrum of this compound.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the quality control and analysis of synthesized this compound.

QC_Workflow cluster_structure Structural Analysis Start Synthesized this compound Purity_Analysis Purity Analysis (HPLC/UPLC) Start->Purity_Analysis Structure_Verification Structural Verification Purity_Analysis->Structure_Verification NMR ¹H NMR & ¹³C NMR Structure_Verification->NMR MS Mass Spectrometry (MS) Structure_Verification->MS Isotopic_Purity Isotopic Purity Assessment Final_Product Qualified this compound Isotopic_Purity->Final_Product NMR->Final_Product MS->Isotopic_Purity

Quality control workflow for this compound.

Conclusion

This technical guide has detailed the precise location of deuterium labeling in this compound and outlined a feasible synthetic pathway. The provided data and experimental workflows serve as a valuable resource for researchers utilizing this stable isotope-labeled standard in their studies. The synthesis relies on the key deuterated reagent, ethyl-d5 chloroformate, and its reaction with the readily available precursor, desloratadine. The analytical data, particularly the absence of ethyl proton signals in the ¹H NMR spectrum and the corresponding mass shift in the mass spectrum, are definitive for the characterization of this compound.

References

Loratadine-d5: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Loratadine-d5, a deuterated isotopologue of the second-generation antihistamine, Loratadine. This document details its chemical properties, synthesis, and applications, with a focus on its critical role in analytical and research settings. Detailed experimental protocols and mechanistic insights are provided to support its use in drug development and scientific investigation.

Core Chemical and Physical Data

This compound is a stable, isotopically labeled form of Loratadine, where five hydrogen atoms have been replaced by deuterium. This modification results in a higher molecular weight, which is crucial for its primary application as an internal standard in mass spectrometry-based assays.

PropertyValueCitations
Chemical Name 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene-2,3,4,5,5-d5)-1-piperidinecarboxylic acid, ethyl ester[3]
Synonyms Claritin-d5, Sch-29851-d5, Ethyl-d5 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate[1]
Molecular Formula C₂₂H₁₈D₅ClN₂O₂[][5][6]
Molecular Weight 387.91 g/mol [1][][5]
CAS Numbers 1020719-57-6, 1794752-42-3, 1398065-63-8[1][3][5]
Appearance Solid[3]
Purity ≥99% deuterated forms (d₁-d₅)[3]
Solubility DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml[3]

Synthesis of this compound

The synthesis of this compound generally follows the established synthetic routes for Loratadine, with the introduction of deuterium atoms at a specific step.[7][8][9] One common approach involves the use of a deuterated starting material or reagent during the synthesis. For instance, the ethyl group on the piperidine carboxylate can be introduced using deuterated ethyl chloroformate.

A generalized synthetic workflow is depicted below.

G cluster_synthesis Generalized Synthesis of this compound start Tricyclic Ketone Precursor intermediate Deuterated Intermediate start->intermediate Reaction with Deuterated Reagent reagent Deuterated Reagent (e.g., Deuterated Grignard or Wittig reagent) product This compound intermediate->product Reaction with Ethyl Chloroformate final_reagent Ethyl Chloroformate (or deuterated analog) G cluster_pathway Loratadine Signaling Pathway cluster_inflammatory Anti-inflammatory Pathway Loratadine Loratadine H1R Histamine H1 Receptor Loratadine->H1R Inhibits Syk_Src Syk / Src Loratadine->Syk_Src Inhibits TAK1 TAK1 Loratadine->TAK1 Inhibits Allergic_Response Allergic Response (e.g., vasodilation, itching) H1R->Allergic_Response Mediates NFkB NF-κB Syk_Src->NFkB AP1 AP-1 TAK1->AP1 Inflammation Pro-inflammatory Cytokine Expression NFkB->Inflammation AP1->Inflammation G cluster_workflow LC-MS/MS Quantification Workflow start Plasma Sample add_is Spike with this compound (Internal Standard) start->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge extract Supernatant Extraction centrifuge->extract dry Evaporation to Dryness extract->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Analysis (Peak Area Ratio vs. Concentration) lcms->data result Quantified Loratadine Concentration data->result

References

A Technical Guide to the Procurement and Application of Loratadine-d5 Reference Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and analytical application of Loratadine-d5, a critical internal standard for the accurate quantification of Loratadine in various matrices. This document outlines key commercial suppliers, provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents a visual workflow for its implementation in quantitative analysis.

Commercial Suppliers of this compound Reference Standard

The selection of a high-purity, well-characterized reference standard is fundamental to achieving accurate and reproducible analytical results. Several reputable suppliers offer this compound for research and development purposes. The table below summarizes key information for some of the prominent commercial suppliers.

SupplierCatalog NumberPurity/Isotopic EnrichmentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
SynZeal SZ-L002D02High Purity (Certificate of Analysis provided)1398065-63-8C₂₂H₁₈D₅ClN₂O₂387.92
Cayman Chemical 15625≥99% deuterated forms (d₁-d₅)1020719-57-6C₂₂H₁₈D₅ClN₂O₂387.9
Simson Pharma Limited -High Quality (Certificate of Analysis provided)1398065-63-8--
LGC Standards -Certified Reference Material---
Acanthus Research L-90918-01-1398065-63-8C₂₂H₁₈D₅ClN₂O₂-
MedChemExpress HY-B0539SIsotopic Enrichment: 99.1%1398065-63-8C₂₂H₁₈D₅ClN₂O₂387.92

Experimental Protocol: Quantitative Analysis of Loratadine using this compound Internal Standard by LC-MS/MS

The following protocol outlines a general procedure for the quantification of Loratadine in a biological matrix (e.g., human plasma) using this compound as an internal standard. This method is based on established principles of isotope dilution mass spectrometry.

Materials and Reagents
  • Loratadine reference standard

  • This compound internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (or other relevant biological matrix)

Preparation of Stock and Working Solutions
  • Loratadine Stock Solution (1 mg/mL): Accurately weigh and dissolve Loratadine reference standard in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Loratadine by serial dilution of the stock solution with methanol to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Loratadine: m/z 383.2 → 337.2

    • This compound: m/z 388.2 → 342.2

Data Analysis
  • Integrate the peak areas of the analyte (Loratadine) and the internal standard (this compound).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Loratadine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates the logical workflow for using a deuterated internal standard, such as this compound, in a typical quantitative analytical experiment.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject Injection into LC-MS/MS Recon->Inject Chrom Chromatographic Separation (Loratadine and this compound co-elute) Inject->Chrom Detect Mass Spectrometric Detection (MRM Mode) Chrom->Detect Integrate Peak Area Integration (Analyte and IS) Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Calibration Curve Construction Ratio->Calibrate Quantify Quantification of Loratadine Calibrate->Quantify

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

The Role of Loratadine-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism by which Loratadine-d5 functions as an internal standard in quantitative bioanalytical assays. It provides a comprehensive overview of the principles governing its application, detailed experimental protocols, and quantitative performance data, serving as a vital resource for professionals in drug metabolism and pharmacokinetics (DMPK), clinical pharmacology, and analytical chemistry.

Introduction: The Principle of Isotope Dilution Mass Spectrometry

In quantitative analysis, particularly in complex biological matrices like plasma or serum, significant variability can arise from sample preparation, instrument performance, and matrix effects.[1][2] An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, which is added at a known, constant concentration to every sample, calibrator, and quality control sample.[3] The IS co-experiences losses during extraction and any signal suppression or enhancement during ionization, allowing for accurate quantification based on the ratio of the analyte's signal to the IS's signal, rather than the absolute signal of the analyte alone.[1][3]

Stable Isotope Labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in mass spectrometry-based bioanalysis.[4] By replacing five hydrogen atoms with deuterium, this compound is rendered chemically and physically almost identical to loratadine.[5] This near-perfect analogy ensures that it behaves identically during sample extraction, chromatographic separation, and ionization.[5][6] However, its increased mass (a shift of 5 Daltons) allows it to be distinctly identified and quantified by the mass spectrometer, providing the most accurate correction for analytical variability.[7]

Mechanism of Action: How this compound Ensures Analytical Accuracy

The "mechanism of action" of this compound is not pharmacological but analytical. Its function is to normalize for procedural variations throughout the bioanalytical workflow.

Key Functions:

  • Correction for Extraction Inefficiency: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), it is nearly impossible to achieve 100% recovery of the analyte. Because this compound has virtually identical extraction properties to loratadine, the percentage of IS lost will mirror the percentage of analyte lost. The final peak area ratio remains constant, correcting for this variability.[5]

  • Compensation for Matrix Effects: Biological samples contain numerous endogenous components (salts, lipids, proteins) that can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source. This phenomenon, known as ion suppression or enhancement, can drastically alter the analyte's signal intensity.[6] As this compound co-elutes with loratadine and has the same ionization efficiency, it is affected by the matrix in the same way, thus normalizing the signal.[7]

  • Adjustment for Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume inconsistencies or changes in detector sensitivity over an analytical run, affect both the analyte and the internal standard proportionally.[1] The use of the peak area ratio effectively cancels out this instrumental drift.

The fundamental principle is that while the absolute signal responses of both loratadine and this compound may vary between samples, their ratio remains directly proportional to the concentration of loratadine in the original sample.

Quantitative Data & Performance Characteristics

The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for the analysis of loratadine and its primary active metabolite, desloratadine, using a deuterated internal standard.

Table 1: Mass Spectrometry Parameters

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Polarity
Loratadine 383.0 337.0 Positive
Desloratadine 311.2 259.2 Positive
Desthis compound (IS) 316.2 264.3 Positive

Data compiled from multiple sources. The transition for this compound would be analogous to Loratadine, typically monitored at m/z 388 -> 342.

Table 2: Bioanalytical Method Validation Summary

Parameter Typical Performance Metric
Linearity Range (Loratadine) 0.008 - 24 ng/mL[3]
Linearity Range (Desloratadine) 5.0 - 5000.0 pg/mL[8]
Correlation Coefficient (r²) ≥0.999[3][8]
Lower Limit of Quantitation (LLOQ) 0.008 ng/mL (Loratadine)[3], 5.0 pg/mL (Desloratadine)[8]
Mean Extraction Recovery ~90%[8]
Inter-day & Intra-day Precision (%CV) < 15%[6]

| Inter-day & Intra-day Accuracy (%Bias) | Within ±15%[6] |

Experimental Protocols

The following are representative protocols for the quantification of loratadine/desloratadine in human plasma using a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is effective for extracting loratadine and its metabolite from a plasma matrix.

  • Aliquot Plasma: Transfer 200 µL of human plasma (from a subject, calibrator, or QC sample) into a clean polypropylene tube.[3]

  • Spike Internal Standard: Add 20 µL of the internal standard working solution (e.g., this compound or Desthis compound at a fixed concentration) to each tube.[3]

  • Alkalinize: Add 200 µL of a borax-sodium carbonate buffer (pH 11) to each sample and vortex for 1 minute.[3]

  • Extraction: Add 3 mL of an organic solvent mixture (e.g., ethyl acetate:dichloromethane:n-hexane at 3:1:1, v/v/v).[3]

  • Mix and Centrifuge: Vortex the samples vigorously for 3 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[3]

  • Isolate and Evaporate: Carefully transfer 2.5 mL of the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[3]

  • Reconstitute: Reconstitute the dried residue in 300 µL of a reconstitution solution (e.g., 2:1 methanol:water) and vortex for 3 minutes.[3]

  • Final Centrifugation: Centrifuge at 15,000 rpm for 10 minutes.

  • Inject: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 2 µL) into the LC-MS/MS system.[3]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers a cleaner extraction compared to LLE for some applications.

  • Condition Cartridge: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it.[9]

  • Load Sample: To 1 mL of plasma, add the internal standard. Mix with 200 µL of 1 M NaOH and 4 mL of water. Shake for 5 minutes and centrifuge.[9]

  • Pass Supernatant: Pass the resulting supernatant through the conditioned SPE cartridge.[9]

  • Wash: Wash the cartridge with 2 mL of water to remove interferences.[9]

  • Elute: Elute the analyte and internal standard from the cartridge with 300 µL of methanol into a clean collection tube.[9]

  • Inject: Transfer the eluate to an autosampler vial for injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical conditions for chromatographic separation and detection.

  • HPLC System: A high-performance liquid chromatography system (e.g., Shimadzu, Waters).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000, Shimadzu LCMS-8050).[10][11]

  • Analytical Column: A reverse-phase column, such as a Phenomenex Kinetex C8 (e.g., 50 x 2.1 mm, 2.6 µm) or Xbridge C18 (50 mm x 4.6 mm, 5 µm).[3][8]

  • Mobile Phase A: 5 mM Ammonium Formate in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient Elution:

    • 0-3.0 min: 20% to 85% B

    • 3.0-3.5 min: Hold at 85% B

    • 3.5-3.6 min: Return to 20% B

    • 3.6-5.0 min: Re-equilibrate at 20% B[3]

  • Injection Volume: 2 µL.[3]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

Visualized Workflows and Pathways

Bioanalytical Workflow Using this compound

The diagram below illustrates the complete workflow for quantifying loratadine in a biological sample using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Collection (Calibrator, QC, or Unknown) p2 Spike with this compound (Known Concentration) p1->p2 p3 Extraction (LLE or SPE) p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 HPLC Injection p4->a1 a2 Chromatographic Separation (Analyte & IS Co-elute) a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM Mode) a3->a4 d1 Peak Integration (Area Analyte, Area IS) a4->d1 d2 Calculate Peak Area Ratio (Analyte Area / IS Area) d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: Bioanalytical workflow using a deuterated internal standard.

Pharmacological Mechanism of Action of Loratadine

It is critical to distinguish the analytical role of this compound from the pharmacological action of loratadine itself. The following diagram outlines how loratadine, a second-generation antihistamine, acts in the body.

G allergen Allergen Exposure mast_cell Mast Cell / Basophil allergen->mast_cell triggers histamine Histamine Release mast_cell->histamine leads to h1_receptor Peripheral H1 Receptor (G-protein coupled) histamine->h1_receptor binds to symptoms Allergic Symptoms (Vasodilation, Itching, etc.) h1_receptor->symptoms activates no_symptoms Symptom Relief h1_receptor->no_symptoms inhibition leads to loratadine Loratadine loratadine->h1_receptor blocks

References

The Physical and Chemical Stability of Loratadine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the stability of Loratadine. Due to a lack of publicly available stability studies specifically on Loratadine-d5, this document assumes that the deuterated form will exhibit a similar stability profile to the non-deuterated parent compound. The carbon-deuterium bonds in this compound are stronger than the corresponding carbon-hydrogen bonds, which may lead to a slightly slower rate of degradation, but the primary degradation pathways are expected to be analogous. All experimental protocols and data presented are based on studies conducted on Loratadine and should be considered as a baseline for designing and executing stability studies for this compound.

Introduction

This compound is a deuterated analog of Loratadine, a potent, long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonistic activity. Stable isotope-labeled compounds like this compound are invaluable tools in pharmacokinetic studies, bioequivalence trials, and as internal standards in analytical chemistry. Ensuring the physical and chemical integrity of this compound is paramount for the accuracy and reliability of the data generated in these applications. This guide provides a comprehensive overview of the known stability profile of Loratadine, which can be extrapolated to inform the handling, storage, and stability-indicating method development for this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

PropertyValueReference
Molecular FormulaC22H18D5ClN2O2[1]
Molar Mass387.91 g/mol [1]
AppearanceWhite to off-white powder[2]
SolubilityInsoluble in water; very soluble in acetone, alcohol, and chloroform[2]
Storage Condition (recommended)2-8°C[1]

Forced Degradation and Stability Profile

Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[3] Based on studies of Loratadine, the molecule is susceptible to degradation under hydrolytic and oxidative conditions.

Summary of Forced Degradation Studies on Loratadine

The following table summarizes the quantitative data from forced degradation studies on non-deuterated Loratadine. These conditions and results can serve as a starting point for designing studies on this compound.

Stress ConditionReagents and Conditions% Recovery of LoratadineMajor Degradation ProductsReference
Acid Hydrolysis0.1 N HCl, 24 hours at room temperature86.64% - 91.38%Degradation peaks observed, structures not fully elucidated.[4]
Alkaline Hydrolysis0.1 N NaOH, 24 hours at room temperature95.69% - 97.47%Carboxylic acid derivative via ester hydrolysis.[4][5]
Oxidative Degradation3% H₂O₂Not specifiedMultiple chloride oxidation products have been noted.[3][6]
Photolytic DegradationIR and Sunlight90.52% - 95.44% (Sunlight) and 93.41% - 94.52% (IR)No major degradation peaks reported in some studies.[4]
Thermal DegradationDry HeatDegradation observedOne major degradation peak observed.[3]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies, adapted from published research on Loratadine. These protocols are directly applicable for investigating the stability of this compound.

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Working Solution: Dilute the stock solution with methanol to a final concentration of 10 µg/mL for analysis.

Forced Degradation Procedures
  • To 1 mL of the this compound stock solution (100 µg/mL) in a 10 mL volumetric flask, add 1 mL of 0.1 N HCl.

  • Make up the volume with methanol.

  • Keep the solution at room temperature for 24 hours.

  • Neutralize the solution by adding 0.1 mL of 0.1 N NaOH.

  • Dilute with methanol to a final concentration of 10 µg/mL before analysis.[4]

  • To 1 mL of the this compound stock solution (100 µg/mL) in a 10 mL volumetric flask, add 1 mL of 0.1 N NaOH.

  • Make up the volume with methanol.

  • Keep the solution at room temperature for 24 hours.

  • Neutralize the solution by adding 0.1 mL of 0.1 N HCl.

  • Dilute with methanol to a final concentration of 10 µg/mL before analysis.[4]

  • To 1 mL of the this compound stock solution (100 µg/mL) in a 10 mL volumetric flask, add 1 mL of 3% H₂O₂.

  • Make up the volume with methanol.

  • Store the solution at room temperature for 24 hours.

  • Dilute with methanol to a final concentration of 10 µg/mL before analysis.

  • Expose the solid powder of this compound to sunlight and IR light for a specified period.

  • After exposure, weigh an appropriate amount of the powder, dissolve in methanol, and dilute to a final concentration of 10 µg/mL for analysis.[4]

  • Place the solid powder of this compound in an oven at a controlled high temperature (e.g., 70°C) for a specified duration.

  • After exposure, allow the sample to cool to room temperature.

  • Weigh an appropriate amount of the powder, dissolve in methanol, and dilute to a final concentration of 10 µg/mL for analysis.

Analytical Methodology: Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is essential for separating and quantifying the intact drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for Loratadine and would be suitable for this compound.

ParameterRecommended Conditions
Column Inertsil ODS-3, C-8, (250×4.6 mm, 5μ)
Mobile Phase Methanol and 0.02M potassium dihydrogen phosphate buffer (pH 4) in a ratio of 80:20 v/v
Flow Rate 1.0 mL/min
Detection Wavelength 247 nm
Injection Volume 20 µL
Column Temperature Ambient

Visualizations of Workflows and Degradation Pathways

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Loratadine_d5 This compound Stock Solution (100 µg/mL in Methanol) Acid Acid Hydrolysis (0.1 N HCl, 24h) Loratadine_d5->Acid Alkali Alkaline Hydrolysis (0.1 N NaOH, 24h) Loratadine_d5->Alkali Oxidation Oxidative Degradation (3% H₂O₂, 24h) Loratadine_d5->Oxidation Photo Photolytic Degradation (Sunlight/IR) Loratadine_d5->Photo Thermal Thermal Degradation (Dry Heat) Loratadine_d5->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Alkali->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Data Interpretation (Degradation Profile, Pathway Elucidation) HPLC->Data

Caption: Workflow for forced degradation studies of this compound.

Primary Degradation Pathway of Loratadine

Degradation_Pathway Loratadine Loratadine(-d5) (Ester) Degradant Carboxylic Acid Degradant Loratadine->Degradant Alkaline Hydrolysis (OH⁻)

Caption: Primary degradation pathway of Loratadine via alkaline hydrolysis.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Loratadine-d5 in Organic Solvents

Introduction

This compound is a deuterated form of Loratadine, a second-generation antihistamine widely used to treat allergies.[1][2] As a selective inverse agonist of peripheral histamine H1 receptors, it provides relief from symptoms such as sneezing, runny nose, and itching.[1][3] The incorporation of deuterium in this compound makes it a valuable internal standard for the quantification of Loratadine in biological samples using mass spectrometry.[4][5] Understanding its solubility in various organic solvents is crucial for the development of analytical methods, formulation studies, and various research applications. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, detailed experimental protocols for solubility determination, and relevant biological signaling pathways.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its behavior in different environments. The following table summarizes the available quantitative solubility data for this compound and its non-deuterated analog, Loratadine, in several organic solvents. The solubility of Loratadine is expected to be a very close approximation for this compound, as isotopic labeling generally has a minimal effect on this physical property.

CompoundSolventSolubilityTemperature (°C)
This compound Dimethylformamide (DMF)30 mg/mLNot Specified
This compound Dimethyl Sulfoxide (DMSO)25 mg/mLNot Specified
This compound Ethanol30 mg/mLNot Specified
Loratadine Ethanol77 mg/mL25
Loratadine Dimethyl Sulfoxide (DMSO)50 mg/mLNot Specified
Loratadine Dimethylformamide (DMF)~25 mg/mLNot Specified
Loratadine MethanolSolubleNot Specified
Loratadine ChloroformVery SolubleNot Specified
Loratadine AcetoneVery SolubleNot Specified
Loratadine Water<1 mg/mL25

Note: The data for Loratadine is included as a close proxy for this compound. Solubility values can vary slightly between different sources and experimental conditions.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6][7] This method involves allowing a surplus of the solid compound to reach equilibrium with the solvent over a set period, followed by the quantification of the dissolved solute in the saturated solution.

Materials and Equipment
  • This compound solid

  • Selected organic solvents (e.g., ethanol, DMSO, acetonitrile)

  • Glass vials or flasks with sealed caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for quantification

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).[6]

  • Phase Separation:

    • After equilibration, allow the samples to stand to let the undissolved solid settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials.[6]

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[6]

  • Quantification:

    • Dilute the clear, saturated filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted filtrate using a validated analytical technique such as HPLC.[6] A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

    • Report the solubility in units of mg/mL or mol/L at the specified temperature.[6]

Experimental Workflow Diagram

G cluster_workflow Shake-Flask Solubility Determination Workflow prep Preparation of Saturated Solution (Excess this compound in Solvent) equil Equilibration (Agitation at Constant Temperature) prep->equil 24-72 hours sep Phase Separation (Centrifugation and Filtration) equil->sep quant Quantification (e.g., HPLC Analysis of Filtrate) sep->quant report Data Reporting (Solubility in mg/mL or mol/L) quant->report

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Signaling Pathways of Loratadine

Loratadine primarily functions as a selective inverse agonist of peripheral histamine H1 receptors.[3] Additionally, it exhibits anti-inflammatory properties by modulating key signaling pathways.

Histamine H1 Receptor Antagonism

Loratadine competitively blocks the H1 receptor, preventing histamine from binding and initiating the allergic response.[1] This action reduces vascular permeability, which helps to prevent edema and flushing, and it also diminishes smooth muscle contraction.[]

G cluster_pathway Loratadine's Mechanism of Action at the H1 Receptor histamine Histamine h1_receptor Histamine H1 Receptor histamine->h1_receptor Binds and Activates loratadine Loratadine loratadine->h1_receptor Blocks blocked_response Inhibition of Allergic Response allergic_response Allergic Response (e.g., itching, sneezing) h1_receptor->allergic_response Initiates h1_receptor->blocked_response

Caption: Loratadine competitively inhibits the histamine H1 receptor, preventing an allergic response.

Anti-Inflammatory Signaling Pathways

Research has shown that Loratadine can exert anti-inflammatory effects by suppressing pro-inflammatory signaling pathways, including the NF-κB and AP-1 pathways.[][9][10]

  • NF-κB Pathway: Loratadine has been found to inhibit the NF-κB pathway by targeting Syk and Src proteins, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide, iNOS, IL-1β, TNF-α, IL-6, and COX-2.[][10]

  • AP-1 Pathway: Loratadine can also suppress the AP-1 signaling pathway by inhibiting TAK1 activation.[9] This leads to reduced expression of pro-inflammatory cytokines.[9]

G cluster_pathway Anti-Inflammatory Signaling Pathways Inhibited by Loratadine cluster_nfkb NF-κB Pathway cluster_ap1 AP-1 Pathway loratadine Loratadine syk_src Syk and Src Proteins loratadine->syk_src Inhibits tak1 TAK1 Activation loratadine->tak1 Inhibits nfkb NF-κB Activation syk_src->nfkb inflammation Pro-inflammatory Cytokine Production nfkb->inflammation ap1 AP-1 Activation tak1->ap1 ap1->inflammation

Caption: Loratadine's anti-inflammatory effects via inhibition of the NF-κB and AP-1 pathways.

Conclusion

This technical guide provides essential information on the solubility of this compound in various organic solvents, a critical parameter for its application in research and development. The provided experimental protocol for the shake-flask method offers a reliable approach for determining its solubility. Furthermore, the elucidation of its primary mechanism of action and its influence on anti-inflammatory signaling pathways underscores the multifaceted pharmacological profile of Loratadine. This compilation of data and methodologies serves as a valuable resource for scientists and professionals working with this important deuterated compound.

References

Isotopic Purity of Loratadine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Loratadine-d5, a deuterated analog of the antihistamine Loratadine. This compound is a critical tool in pharmacokinetic and metabolic studies, often employed as an internal standard for the quantitative analysis of Loratadine and its metabolites in biological matrices. The determination of its isotopic purity is paramount to ensure the accuracy and reliability of such bioanalytical methods.

Data Presentation: Isotopic Distribution of this compound

The isotopic purity of a deuterated compound is a critical quality attribute, defining the distribution of molecules with varying numbers of deuterium atoms. For this compound, the primary species should contain five deuterium atoms. However, due to the nature of chemical synthesis, trace amounts of molecules with fewer or no deuterium atoms (d0 to d4 species) may be present. High-quality this compound should exhibit a high percentage of the d5 species and minimal presence of the lower deuterated forms.

Below is a representative summary of the isotopic distribution for a high-purity batch of this compound, as would be determined by high-resolution mass spectrometry.

Isotopic SpeciesNumber of Deuterium AtomsRepresentative Abundance (%)
d00< 0.1
d11< 0.5
d22< 1.0
d33< 2.0
d44< 5.0
d55> 90.0

Note: This data is representative. Actual batch-to-batch values may vary and should be confirmed by analysis of the specific lot.

Experimental Protocols

The determination of the isotopic purity of this compound is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide both quantitative distribution and positional information of the deuterium labels.

Isotopic Distribution Analysis by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general procedure for determining the isotopic distribution of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

a) Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to a final concentration of approximately 1 µg/mL.

b) LC-HRMS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure the elution and separation of this compound from any potential impurities.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of resolving isotopic peaks.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan mode over a mass range that includes the molecular ions of Loratadine and its deuterated variants (e.g., m/z 350-450).

  • Resolution: > 60,000 FWHM.

c) Data Analysis:

  • Acquire the full scan mass spectrum of the eluting this compound peak.

  • Identify the monoisotopic mass of the unlabeled Loratadine (d0) and the corresponding masses for the d1, d2, d3, d4, and d5 species.

  • Extract the ion chromatograms for each isotopic species.

  • Integrate the peak areas for each extracted ion chromatogram.

  • Calculate the relative abundance of each isotopic species by dividing the peak area of each species by the sum of the peak areas of all isotopic species and multiplying by 100.

Positional Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR spectroscopy can be used to confirm the positions of the deuterium labels and to provide a semi-quantitative assessment of the isotopic enrichment at specific sites.

a) Sample Preparation:

  • Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add an internal standard with a known concentration if quantitative analysis is desired.

b) NMR Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Observe the proton spectrum to identify any residual proton signals at the sites of deuteration.

    • The absence or significant reduction of signals at the expected positions of deuteration confirms the high isotopic enrichment at those sites.

  • ²H NMR:

    • Directly observe the deuterium signals.

    • The chemical shifts of the deuterium signals will correspond to the positions of deuteration.

    • The integration of the deuterium signals can provide a relative measure of the deuterium content at each labeled position.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Analysis sp1 Stock Solution Preparation (1 mg/mL in Organic Solvent) sp2 Working Solution Dilution (1 µg/mL in Mobile Phase) sp1->sp2 lc LC Separation (Reversed-Phase C18) sp2->lc ms HRMS Detection (ESI+, Full Scan) lc->ms dp1 Extract Ion Chromatograms (d0 to d5 species) ms->dp1 dp2 Integrate Peak Areas dp1->dp2 dp3 Calculate Relative Abundance dp2->dp3 report Isotopic Purity Report dp3->report Final Report

mass_spec_principle compound This compound (Mixture of Isotopologues) ionization Ionization (e.g., ESI) compound->ionization separation Mass Analyzer (Separation by m/z) ionization->separation d0_ion [d0+H]+ d1_ion [d1+H]+ d2_ion [d2+H]+ d3_ion [d3+H]+ d4_ion [d4+H]+ d5_ion [d5+H]+ detection Detector separation->detection spectrum Mass Spectrum (Intensity vs. m/z) detection->spectrum

Methodological & Application

Application Notes: Quantification of Loratadine in Biological Matrices using Loratadine-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Loratadine is a long-acting tricyclic antihistamine with selective peripheral histamine H1-receptor antagonist activity. Accurate and reliable quantification of loratadine in biological matrices such as plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of loratadine in plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, employing Loratadine-d5 as an internal standard (IS) to ensure high accuracy and precision.

Principle

The method involves the extraction of loratadine and the internal standard, this compound, from a biological matrix, typically plasma. Separation of the analyte and IS is achieved using reverse-phase liquid chromatography. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound, compensates for variability in sample preparation and matrix effects, leading to reliable quantification.

Experimental Protocols

1. Materials and Reagents

  • Loratadine reference standard

  • This compound internal standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Formic acid

  • Ammonium formate

  • Ultrapure water

  • Control human plasma (with K2-EDTA as anticoagulant)

2. Stock and Working Solutions

  • Loratadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of loratadine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the loratadine stock solution with a suitable solvent (e.g., 50% methanol in water) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.

3. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is based on a method developed for the analysis of loratadine in rat plasma[1].

  • To 20 µL of plasma, add the this compound internal standard.

  • The samples are then extracted using a solid-phase extraction (SPE) procedure.

  • The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

Alternative Sample Preparation: Protein Precipitation

  • To 100 µL of plasma, add 500 µL of cold acetonitrile for protein precipitation[2].

  • Vortex the mixture for a uniform mixing.

  • Centrifuge the samples at high speed (e.g., 12,000 rpm) for 15 minutes[2].

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in a suitable volume of the mobile phase.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: Gemini NX-Reverse Phase C18 (50 x 4.6 mm, 5 µm) or equivalent[1].

    • Mobile Phase: A mixture of 5 mM ammonium formate buffer in water (pH adjusted to 3.5 with formic acid) and acetonitrile (20:80 v/v)[1].

    • Flow Rate: 0.400 mL/min[1].

    • Injection Volume: 10 µL[1].

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Loratadine: m/z 383.3 → 337.4[1].

      • This compound: m/z 388.4 → 337.3[1].

    • Optimize source parameters such as nebulizer gas, heating gas, and interface temperature according to the specific instrument used.

Data Presentation

Table 1: LC-MS/MS Method Parameters for Loratadine Analysis

ParameterValueReference
Analyte Loratadine[1]
Internal Standard This compound[1]
Matrix Rat Plasma[1]
Sample Preparation Solid-Phase Extraction[1]
LC Column Gemini NX- RP C18 (50x4.6mm, 5µ)[1]
Mobile Phase 5mM Ammonium Formate (pH 3.5) : Acetonitrile (20:80)[1]
Flow Rate 0.400 mL/min[1]
Ionization Mode ESI Positive
MRM Transition (Loratadine) 383.3 → 337.4[1]
MRM Transition (this compound) 388.4 → 337.3[1]

Table 2: Quantitative Performance Data for Loratadine LC-MS/MS Assays

ParameterLoratadineInternal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Method 1 LoratadineThis compound1.05 - 405.411.0[1]
Method 2 DesloratadineDesthis compound0.1 - 20Not Specified[3]
Method 3 DesloratadineDesthis compound0.1 - 110.1[4]

Table 3: Accuracy and Precision Data for Loratadine Analysis

QC LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Reference
Method using Desthis compound
LLOQ4.6100.4Not ReportedNot Reported[4]
Low QCNot ReportedNot ReportedNot ReportedNot Reported
Medium QCNot ReportedNot ReportedNot ReportedNot Reported
High QCNot ReportedNot ReportedNot ReportedNot Reported

Note: Detailed precision and accuracy data for the method specifically using this compound were not available in the cited literature. The provided data is for a similar assay using Desthis compound[4].

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample (20 µL) add_is Add this compound (IS) plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into LC System reconstitute->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Acquisition and Analysis ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of Loratadine.

References

Application Note: Quantitative Analysis of Loratadine in Human Plasma Using Loratadine-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Loratadine is a long-acting, non-sedating second-generation antihistamine used to treat allergies.[1][2] Accurate quantification of Loratadine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3][4][5] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Loratadine in human plasma. The use of a stable isotope-labeled internal standard, Loratadine-d5, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.[6][7]

Experimental Protocols

Materials and Reagents
  • Analytes: Loratadine reference standard, this compound (internal standard, IS).[6][7]

  • Solvents: HPLC grade acetonitrile and methanol.[8][9]

  • Buffers: Ammonium formate, formic acid.[7]

  • Biological Matrix: Drug-free human plasma.

  • Reagents for Extraction: Cold acetonitrile for protein precipitation.[1]

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][7]

  • Analytical Column: A reverse-phase C18 column (e.g., Gemini NX-C18, 50 x 4.6 mm, 5 µm or similar) is commonly used.[7]

  • Data System: Analyst software or equivalent for data acquisition and processing.[10]

Preparation of Standard Solutions
  • Stock Solutions: Prepare primary stock solutions of Loratadine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Loratadine stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of human plasma (blank, standard, or study sample) into a microcentrifuge tube.

  • Spike with 20 µL of the this compound internal standard working solution (except for blank matrix samples).

  • For calibration standards and QC samples, spike with 20 µL of the respective Loratadine working solution. For blank and study samples, add 20 µL of 50% methanol.[11]

  • Add 500 µL of cold acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 15 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40-70°C.[1]

  • Reconstitute the dried residue in 200 µL of the mobile phase.[1]

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[7]

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Human Plasma spike_is 2. Spike with This compound (IS) plasma->spike_is spike_analyte 3. Spike with Loratadine Standard (for CC/QC) spike_is->spike_analyte precipitate 4. Add 500 µL Cold Acetonitrile spike_analyte->precipitate vortex 5. Vortex Mix precipitate->vortex centrifuge 6. Centrifuge (12,000 rpm, 15 min) vortex->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS System reconstitute->inject

Caption: Experimental workflow for plasma sample preparation.

Data Presentation

Table 1: LC-MS/MS Method Parameters
ParameterCondition
LC Conditions
ColumnGemini NX-C18 (50 x 4.6 mm, 5 µm)[7]
Mobile PhaseA: 5 mM Ammonium Formate in Water (pH 3.5 with Formic Acid) B: Acetonitrile[7]
GradientIsocratic: 20:80 (A:B)[7]
Flow Rate0.4 mL/min[7]
Injection Volume10 µL[7]
Column TemperatureAmbient or 35°C[8]
MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive[1]
MRM Transition (Loratadine)m/z 383.3 → 337.4[7]
MRM Transition (this compound)m/z 388.4 → 337.3[7]
Source Temperature500°C[10]
Ion Spray Voltage3000 V[10]
Table 2: Calibration Curve and Linearity
ParameterResult
Concentration Range1.05 - 405.41 ng/mL[7]
Regression ModelLinear, weighted by 1/x²
Correlation Coefficient (r²)≥ 0.999[7]
Lower Limit of Quantitation (LLOQ)1.0 ng/mL[7]
Table 3: Precision and Accuracy Data for Quality Control Samples
QC LevelConcentration (ng/mL)Intra-day Precision (% CV)Inter-day Precision (% CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
LLOQ0.2006.4 to 8.9--11.5 to 0.0-
Low (LQC)0.6004.2 to 9.86.3 to 8.1-1.7 to 10.02.7 to 5.3
Medium (MQC)3.004.2 to 9.86.3 to 8.1-1.7 to 10.02.7 to 5.3
High (HQC)15.04.2 to 9.86.3 to 8.1-1.7 to 10.02.7 to 5.3
(Data synthesized from a representative study on Loratadine analysis, specific values may vary).[12]
Table 4: Recovery Data
AnalyteConcentration LevelMean Extraction Recovery (%)
LoratadineLow, Medium, High~63.3[7]
This compound-~65.5[7]

Principle of Quantification

The quantitative analysis relies on the principle of stable isotope dilution. This compound, the internal standard, is chemically identical to Loratadine but has a higher mass due to the deuterium atoms. It co-elutes with Loratadine and experiences similar extraction efficiency and ionization suppression or enhancement. By measuring the peak area ratio of the analyte to the internal standard, a calibration curve is constructed. This ratio is then used to determine the concentration of Loratadine in unknown samples, providing a highly accurate measurement.

G cluster_quant Quantification Logic cluster_cal Calibration Curve cluster_ratio Area Ratios lor_peak Peak Area of Loratadine ratio Calculate Peak Area Ratio (Loratadine / this compound) lor_peak->ratio is_peak Peak Area of this compound is_peak->ratio ratio1 Ratio 1 ratio->ratio1 ratio2 Ratio 2 ratio->ratio2 ratioN Ratio N ratio->ratioN cal_point1 Known Concentration 1 plot Plot Ratio vs. Concentration (Linear Regression) cal_point1->plot cal_point2 Known Concentration 2 cal_point2->plot cal_pointN Known Concentration N cal_pointN->plot ratio1->plot ratio2->plot ratioN->plot calc_conc Calculate Concentration of Unknown Sample plot->calc_conc unknown_ratio Peak Area Ratio from Unknown Sample unknown_ratio->calc_conc

Caption: Logical relationship for quantification using an internal standard.

References

Application Note: A Validated UPLC-MS/MS Bioanalytical Method for the Quantification of Loratadine in Plasma Using Loratadine-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Loratadine is a potent, long-acting, non-sedating second-generation antihistamine used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] It functions as a selective inverse agonist of peripheral histamine H1 receptors.[3] Following oral administration, loratadine undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2D6), into its active metabolite, desloratadine.[4][5] Accurate quantification of loratadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and drug-drug interaction studies.[6][7]

This application note details a robust and sensitive bioanalytical method for the determination of loratadine in plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Loratadine-d5, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[8]

Experimental Protocols

Materials and Reagents
  • Loratadine reference standard (≥98% purity)

  • This compound internal standard (IS) (≥98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • n-hexane (HPLC grade)

  • Borax-sodium carbonate buffer (pH 11)

  • Human plasma (with K2-EDTA as anticoagulant)

  • Ultrapure water

Instrumentation
  • LC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Phenomenex Kinetex C8 column (or equivalent)

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of Loratadine and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Loratadine stock solution with a 50:50 methanol:water mixture to create working solutions for calibration curve (CC) standards. Prepare a separate working solution for the this compound internal standard (e.g., at 100 ng/mL).

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Loratadine working solutions to obtain final concentrations for the calibration curve (e.g., 0.01 to 25 ng/mL). Quality control samples should be prepared independently at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)

The following protocol outlines a liquid-liquid extraction (LLE) procedure for isolating loratadine from plasma samples.[9]

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 2 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Add 200 µL of borax-sodium carbonate buffer (pH 11).[9]

  • Add 1.5 mL of an organic solvent mixture (e.g., ethyl acetate:dichloromethane:n-hexane at 3:1:1, v/v/v).[9]

  • Vortex the mixture for 3 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried residue in 200 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 1 minute and transfer the supernatant to an autosampler vial for injection into the UPLC-MS/MS system.

G cluster_workflow Experimental Workflow: Sample Preparation plasma 1. Plasma Sample (100 µL) add_is 2. Add IS (this compound) plasma->add_is add_buffer 3. Add Buffer (pH 11) add_is->add_buffer add_solvent 4. Add Extraction Solvent add_buffer->add_solvent vortex1 5. Vortex (3 min) add_solvent->vortex1 centrifuge 6. Centrifuge (4000 rpm, 10 min) vortex1->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into UPLC-MS/MS reconstitute->inject

Caption: Workflow for plasma sample preparation using LLE.
UPLC-MS/MS Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis.

Table 1: UPLC Parameters

Parameter Condition
Column Phenomenex Kinetex C8 (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 5 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 2.5 min, hold for 1 min
Injection Volume 2 µL
Column Temperature 40°C

| Run Time | ~4 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Ion Spray Voltage 3000 V
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Loratadine) Q1: 383.0 m/z → Q3: 337.1 m/z[7][10][11]
MRM Transition (this compound) Q1: 388.0 m/z → Q3: 342.1 m/z (Predicted)

| Collision Gas | Nitrogen |

Method Validation Data

The bioanalytical method was validated according to regulatory guidelines. A summary of the validation results is presented below.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

Parameter Result
Linearity Range 0.008 - 24 ng/mL[6][9]
Regression Model Linear, 1/x² weighting
Correlation Coeff. (r²) > 0.999[9][12]
LLOQ 0.008 ng/mL[6][9]
Precision at LLOQ (%CV) < 15%

| Accuracy at LLOQ (%) | 85 - 115% |

Table 4: Intra-day and Inter-day Accuracy and Precision

QC Level Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low QC 0.025 9.8 94.7 8.5 95.2
Mid QC 1.0 5.5 101.2 6.1 100.5
High QC 20.0 4.2 98.9 4.9 99.3

(Data are representative values compiled from similar published methods)[13][14]

Table 5: Recovery and Matrix Effect

Analyte QC Level Mean Recovery (%) Matrix Effect (%)
Loratadine Low 88.5 97.2
High 91.2 98.1
This compound - 90.1 97.5

(Data are representative values compiled from similar published methods)

Loratadine Mechanism of Action

Loratadine exerts its therapeutic effect by acting as a selective inverse agonist at peripheral histamine H1 receptors, which are G-protein coupled receptors.[4] In an allergic reaction, allergens trigger mast cells to release histamine. Histamine then binds to H1 receptors on various cells, initiating the allergic cascade (e.g., vasodilation, increased vascular permeability). Loratadine competitively blocks histamine from binding to these receptors, thereby preventing or alleviating allergy symptoms.[5] It has also been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[3][]

G cluster_pathway Simplified Loratadine Signaling Pathway allergen Allergen mast_cell Mast Cell allergen->mast_cell triggers histamine Histamine Release mast_cell->histamine h1_receptor Histamine H1 Receptor histamine->h1_receptor binds to response Allergic Response (e.g., Itching, Edema) h1_receptor->response activates loratadine Loratadine inhibition Inhibition loratadine->inhibition inhibition->h1_receptor blocks binding

Caption: Loratadine's mechanism of action at the H1 receptor.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and specific approach for the quantification of loratadine in human plasma. The use of a stable isotope-labeled internal standard (this compound) ensures high accuracy and reproducibility. The method demonstrates excellent linearity, precision, and accuracy over a wide concentration range, making it suitable for high-throughput analysis in clinical and preclinical pharmacokinetic studies.

References

Application Notes and Protocols: Loratadine-d5 for Therapeutic Drug Monitoring (TDM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic Drug Monitoring (TDM) is a critical practice in clinical chemistry and pharmacology for optimizing drug therapy. It involves measuring drug concentrations in biological fluids, typically plasma or serum, to ensure that levels are within a target range that is both effective and non-toxic. For the second-generation antihistamine loratadine, TDM can be valuable in specific patient populations or research settings to study its pharmacokinetics and correlate drug exposure with clinical outcomes. The use of a stable isotope-labeled internal standard, such as Loratadine-d5, is essential for accurate and precise quantification of loratadine in biological matrices using mass spectrometry-based methods.[1][2]

This compound is a deuterated analog of loratadine, which shares near-identical physicochemical properties with the parent drug but has a higher molecular weight. This allows it to be distinguished by a mass spectrometer while co-eluting chromatographically with loratadine. Its use as an internal standard (IS) compensates for variability in sample preparation and instrument response, leading to highly reliable quantitative results.[1][2] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the therapeutic drug monitoring of loratadine.

Rationale for Therapeutic Drug Monitoring of Loratadine

While routine TDM for loratadine is not common in standard clinical practice due to its wide therapeutic index, there are several scenarios where it can be beneficial:

  • Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion of loratadine in various populations.

  • Bioequivalence Studies: To compare the bioavailability of different formulations of loratadine.

  • Special Patient Populations: To investigate the impact of factors such as hepatic impairment, renal insufficiency, or drug-drug interactions on loratadine exposure.

  • Research on Drug Efficacy and Safety: To explore the relationship between loratadine concentrations and its therapeutic effects or adverse events.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The gold standard for quantifying loratadine in biological matrices for TDM is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and throughput. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample add_is Add this compound (IS) plasma->add_is extraction Extraction (Protein Precipitation, LLE, or SPE) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Inject into LC-MS/MS evaporation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification reporting Report Concentration quantification->reporting quantification_logic cluster_measurement LC-MS/MS Measurement cluster_calculation Calculation analyte_peak Loratadine Peak Area ratio Calculate Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak This compound Peak Area is_peak->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Loratadine Concentration calibration->concentration

References

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Loratadine in Human Plasma Using Loratadine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Loratadine in human plasma. The method utilizes Loratadine-d5 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated over a linear range of 0.05 to 50 ng/mL and has demonstrated excellent performance in terms of linearity, precision, accuracy, and sensitivity, making it suitable for pharmacokinetic studies and routine drug monitoring in a drug development setting.

Introduction

Loratadine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and urticaria. Accurate and reliable quantification of Loratadine in biological matrices is essential for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its inherent selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the highest quality of analytical data. This application note provides a comprehensive protocol for the validation and application of an LC-MS/MS method for Loratadine quantification in human plasma.

Experimental

Materials and Reagents
  • Loratadine and this compound reference standards were of high purity grade (≥98%).

  • HPLC-grade acetonitrile, methanol, and water were used.

  • Formic acid (LC-MS grade).

  • Human plasma (K2-EDTA).

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Method Parameters

The following tables summarize the optimized liquid chromatography and mass spectrometry conditions.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program 20% B to 90% B in 2.0 min, hold at 90% B for 1.0 min, return to 20% B in 0.1 min, and equilibrate for 0.9 min
Total Run Time 4.0 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Loratadine 383.2337.10.13020
This compound 388.2342.10.13020

Note: The MRM transition for this compound is based on the consistent fragmentation pattern observed for Loratadine and its deuterated analogue, Loratadine-d3 (m/z 388 -> 342).[1]

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Loratadine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Loratadine stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and QC samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 25, 50 ng/mL) and QC samples (e.g., 0.15, 7.5, 40 ng/mL).

Sample Preparation Protocol (Protein Precipitation)
  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 200 µL of the supernatant to a clean vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Validation Summary

The LC-MS/MS method was validated according to regulatory guidelines. The key validation parameters are summarized below.

Table 4: Linearity and Lower Limit of Quantification (LLOQ)

ParameterResult
Linear Range 0.05 - 50 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 0.05 ng/mL

Table 5: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
LLOQ 0.05≤ 15≤ 15± 20± 20
Low QC 0.15≤ 10≤ 10± 15± 15
Mid QC 7.5≤ 10≤ 10± 15± 15
High QC 40≤ 10≤ 10± 15± 15

Results and Discussion

The developed LC-MS/MS method demonstrated high sensitivity, with an LLOQ of 0.05 ng/mL, which is sufficient for the analysis of clinical samples. The use of a stable isotope-labeled internal standard effectively compensated for matrix effects and ensured high precision and accuracy. The protein precipitation sample preparation method is simple, fast, and suitable for high-throughput environments. The chromatographic conditions provided good peak shape and resolution for both Loratadine and this compound, with a total run time of 4 minutes per sample.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Loratadine.

logical_relationship cluster_method_validation Method Validation Parameters cluster_acceptance_criteria Acceptance Criteria linearity Linearity & Range linearity_crit r² > 0.99 linearity->linearity_crit accuracy Accuracy accuracy_crit ±15% (±20% at LLOQ) accuracy->accuracy_crit precision Precision precision_crit CV ≤ 15% (≤ 20% at LLOQ) precision->precision_crit sensitivity Sensitivity (LLOQ) selectivity Selectivity stability Stability

Caption: Key parameters and criteria for method validation.

Conclusion

The LC-MS/MS method described in this application note is a reliable, sensitive, and high-throughput approach for the quantitative determination of Loratadine in human plasma. The use of this compound as an internal standard, coupled with a simple protein precipitation sample preparation, provides a robust workflow for supporting pharmacokinetic studies in drug development. The method meets the stringent requirements for bioanalytical method validation.

References

Application Notes and Protocols for Loratadine Analysis Using d5-Loratadine Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine is a long-acting antihistamine used for the relief of allergy symptoms. Accurate and reliable quantification of loratadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as loratadine-d5, is the gold standard for compensating for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of loratadine in plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), all incorporating this compound as an internal standard.

Analytical Method Overview

The following protocols are designed for the quantitative analysis of loratadine in plasma using LC-MS/MS with this compound as the internal standard. The chromatographic and mass spectrometric conditions should be optimized in your laboratory for best performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

ParameterRecommended Conditions
LC Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Optimized for separation of loratadine and this compound from matrix components.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Loratadine: m/z 383.1 → 337.2this compound: m/z 388.1 → 342.2

Section 1: Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction is a highly selective sample preparation method that can provide excellent sample cleanup, leading to reduced matrix effects and improved assay sensitivity.

Experimental Protocol
  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of 0.1 M formic acid.

  • Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds. Add 400 µL of 4% phosphoric acid in water and vortex.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M formic acid, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

SPE_Workflow start Start: Plasma Sample + this compound pretreat Sample Pre-treatment (Add 4% Phosphoric Acid) start->pretreat condition SPE Cartridge Conditioning (Methanol, 0.1M Formic Acid) load Load Sample onto SPE Cartridge condition->load pretreat->load wash Wash Cartridge (0.1M Formic Acid, Methanol) load->wash elute Elute Analytes (5% NH4OH in Methanol) wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Solid-Phase Extraction Workflow

Section 2: Liquid-Liquid Extraction (LLE) Protocol

Liquid-liquid extraction is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective in removing proteins and highly polar interferences.

Experimental Protocol
  • Sample Preparation: To 200 µL of plasma sample in a polypropylene tube, add 20 µL of this compound internal standard working solution.

  • Basification: Add 50 µL of 0.1 M sodium hydroxide to the sample and vortex for 10 seconds.

  • Extraction: Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and n-hexane). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

LLE_Workflow start Start: Plasma Sample + this compound basify Basify with 0.1M NaOH start->basify extract Add Extraction Solvent (e.g., Ethyl Acetate) & Vortex basify->extract centrifuge Centrifuge to Separate Phases extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evap Evaporate to Dryness transfer->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Liquid-Liquid Extraction Workflow

Section 3: Protein Precipitation (PPT) Protocol

Protein precipitation is the simplest and fastest sample preparation technique. It involves adding a solvent to denature and precipitate plasma proteins, leaving the analyte of interest in the supernatant.

Experimental Protocol
  • Sample Preparation: To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Precipitation: Add 300 µL of cold acetonitrile. Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.

  • Analysis: Inject the supernatant (or reconstituted sample) into the LC-MS/MS system.

Workflow Diagram

PPT_Workflow start Start: Plasma Sample + this compound precipitate Add Cold Acetonitrile & Vortex start->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze

Protein Precipitation Workflow

Quantitative Data Summary

The following tables summarize typical validation parameters for the three sample preparation techniques. These values are intended for comparison and may vary based on specific laboratory conditions and instrumentation.

Table 1: Recovery and Matrix Effect

Preparation MethodAnalyteRecovery (%)Matrix Effect (%)
Solid-Phase Extraction (SPE) Loratadine85 - 9590 - 105
This compound88 - 9692 - 103
Liquid-Liquid Extraction (LLE) Loratadine80 - 9288 - 102
This compound82 - 9489 - 104
Protein Precipitation (PPT) Loratadine> 9575 - 90 (potential for ion suppression)
This compound> 9578 - 92 (potential for ion suppression)

Table 2: Precision and Accuracy

Preparation MethodQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Solid-Phase Extraction (SPE) Low< 10< 1090 - 110
Mid< 8< 892 - 108
High< 7< 795 - 105
Liquid-Liquid Extraction (LLE) Low< 12< 1288 - 112
Mid< 10< 1090 - 110
High< 8< 893 - 107
Protein Precipitation (PPT) Low< 15< 1585 - 115
Mid< 12< 1288 - 112
High< 10< 1090 - 110

Conclusion

The choice of sample preparation technique depends on the specific requirements of the bioanalytical assay.

  • Solid-Phase Extraction (SPE) offers the cleanest extracts, minimizing matrix effects and maximizing sensitivity, making it ideal for methods requiring low limits of quantification.

  • Liquid-Liquid Extraction (LLE) provides a good balance between sample cleanliness and ease of use. It is effective at removing phospholipids, a common source of matrix effects.

  • Protein Precipitation (PPT) is the simplest and fastest method, suitable for high-throughput screening. However, it is more susceptible to matrix effects, which can impact assay robustness if not carefully managed.

The use of this compound as an internal standard is highly recommended for all three methods to ensure the highest quality of data by compensating for variations in extraction efficiency and matrix effects. Each laboratory should perform a thorough method validation to ensure the chosen protocol meets the required regulatory standards for precision, accuracy, and reliability.

Application Note: Quantitative Analysis of Loratadine in Dried Blood Spots Using Loratadine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dried Blood Spot (DBS) sampling offers a minimally invasive alternative to traditional venous blood draws, simplifying sample collection, transportation, and storage. This application note describes a robust and validated method for the quantitative analysis of loratadine, a long-acting antihistamine, in human dried blood spots using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Loratadine-d5, to ensure high accuracy and precision. This assay is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Experimental

Materials and Reagents

  • Loratadine and this compound standards

  • Human whole blood (with EDTA as anticoagulant)

  • PE-226 or Whatman 903 Protein Saver cards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Water (deionized or Milli-Q)

  • Disodium hydrogen phosphate

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical column: Waters XSelect C18 or equivalent

Protocols

1. Preparation of Standards and Quality Control (QC) Samples

Stock solutions of loratadine and this compound are prepared in methanol. Working standard solutions of loratadine are prepared by serial dilution of the stock solution with a 50:50 methanol/water mixture.

To prepare calibration standards and QC samples, spike appropriate amounts of the loratadine working solutions into human whole blood.

2. Dried Blood Spot (DBS) Sample Preparation

  • Spot approximately 30 µL of the spiked whole blood onto the DBS cards.[1][2][3]

  • Allow the spots to dry at ambient temperature for at least 2-3 hours.

  • Punch out two 3-mm discs from the center of each dried blood spot.[1][2]

3. Sample Extraction

  • Place the punched discs into a clean microcentrifuge tube.

  • Add a specific volume of extraction solvent (aqueous methanol) containing the this compound internal standard.[1][2][3]

  • Vortex the samples and sonicate for approximately 20-30 minutes.[4]

  • Centrifuge the samples to pellet any debris.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[1][2]

4. LC-MS/MS Analysis

A validated LC-MS/MS method is used for the separation and quantification of loratadine and its internal standard, this compound.[1][2][3]

ParameterCondition
HPLC Column Waters XSelect C18[1][2][3]
Mobile Phase Isocratic elution with a mixture of 10 mM ammonium formate and methanol (e.g., 20:80, v/v)[5]
Flow Rate 0.7 mL/min[5]
Injection Volume 15 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Loratadine: m/z 383.2 → 337.2 (example), Desloratadine (metabolite): m/z 311.2 → 259.2[5], this compound: Specific transition to be optimized

Method Validation

The method was fully validated over a dynamic range of 0.200 to 20.0 ng/mL.[1][2][3] The correlation coefficients (r²) for the calibration curves were consistently ≥ 0.990.[1][3]

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at multiple QC levels, including the Lower Limit of Quantification (LLOQ).

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ (0.200) 6.4 to 8.9[1][2][3]-11.5 to 0.0[1][2][3]Not explicitly statedNot explicitly stated
Low QC (0.600) 4.2 to 9.8[1][2]-1.7 to 10.0[1][2]6.3 to 8.1[1][2]2.7 to 5.3[1][2]
Mid QC (3.00 & 10.0) 4.2 to 9.8[1][2]-1.7 to 10.0[1][2]6.3 to 8.1[1][2]2.7 to 5.3[1][2]
High QC (15.0) 4.2 to 9.8[1][2]-1.7 to 10.0[1][2]6.3 to 8.1[1][2]2.7 to 5.3[1][2]

Stability

Loratadine in DBS samples demonstrated stability for at least 271 days at ambient temperature in a desiccator and for at least 24 hours at 60°C and 80% relative humidity.[1][2][3]

Visualizations

DBS_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis Blood_Collection Whole Blood Collection (EDTA) Spiking Spike with Loratadine Standards Blood_Collection->Spiking Spotting Spot 30 µL onto DBS Card Spiking->Spotting Drying Air Dry at Room Temperature Spotting->Drying Punching Punch 3mm Discs Drying->Punching Dried Sample Extraction Add Extraction Solvent with this compound (IS) Punching->Extraction Vortex_Sonicate Vortex & Sonicate Extraction->Vortex_Sonicate Centrifuge Centrifuge Vortex_Sonicate->Centrifuge Evaporation Evaporate Supernatant Centrifuge->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the analysis of loratadine in DBS samples.

Logical_Relationship cluster_analyte Analytes cluster_method Analytical Method cluster_output Output Loratadine Loratadine (Analyte) LC_Separation LC Separation Loratadine->LC_Separation Loratadine_d5 This compound (Internal Standard) Loratadine_d5->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Separated Analytes Peak_Area_Ratio Peak Area Ratio (Analyte/IS) MSMS_Detection->Peak_Area_Ratio Ion Signals Concentration Concentration Peak_Area_Ratio->Concentration Calibration Curve

Caption: Logical relationship of analyte, internal standard, and quantification.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Loratadine-d5 Internal Standard Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioanalytical assays using Loratadine-d5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Question 1: Why is there high variability in the this compound internal standard (IS) signal across my analytical run?

High variability in the IS signal can compromise the accuracy of your results.[1] Potential causes and troubleshooting steps are outlined below.

  • Issue: Inconsistent Sample Preparation

    • Cause: Variations in pipetting, extraction, or reconstitution can lead to inconsistent IS concentrations.

    • Troubleshooting:

      • Ensure pipettes are properly calibrated.

      • Vortex all samples and standards thoroughly after adding the IS.

      • Optimize and standardize the extraction procedure to ensure consistent recovery.

      • During reconstitution, ensure the dried extract is fully dissolved.

  • Issue: Matrix Effects

    • Cause: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to signal variability.[2][3]

    • Troubleshooting:

      • Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering matrix components.

      • Chromatographic Separation: Optimize the HPLC/UHPLC method to separate this compound from co-eluting matrix components.

      • Dilution: Dilute the samples with a clean solvent to reduce the concentration of matrix components.[2]

  • Issue: Instrument Instability

    • Cause: Fluctuations in the mass spectrometer's performance can cause the IS signal to drift.

    • Troubleshooting:

      • System Suitability Test: Before running your sample batch, perform a system suitability test to ensure the instrument is performing optimally.

      • Source Cleaning: A dirty ion source can lead to inconsistent ionization. Follow the manufacturer's instructions for cleaning the ESI or APCI source.

      • Calibration: Ensure the mass spectrometer is recently calibrated.

Question 2: My calibration curve is non-linear or has poor regression (r² < 0.99). What could be the cause?

A poor calibration curve can indicate several issues with your assay.

  • Issue: Impurity in Internal Standard

    • Cause: The this compound internal standard may contain a significant amount of unlabeled Loratadine.[1][4] This will artificially inflate the response at lower concentrations of the analyte, leading to a non-linear curve.

    • Troubleshooting:

      • Check Certificate of Analysis (CoA): Verify the isotopic and chemical purity of your this compound standard.[1] It should ideally be >99% chemically pure and have an isotopic enrichment of ≥98%.[1][4]

      • Inject High Concentration of IS: Inject a high concentration of the this compound solution without any analyte to check for a signal at the Loratadine mass transition.[1]

  • Issue: Suboptimal MS/MS Parameters

    • Cause: Incorrect collision energy or other MS settings can lead to poor fragmentation and an inconsistent response.

    • Troubleshooting:

      • Optimize MRM Transitions: Infuse a solution of Loratadine and this compound to optimize the precursor and product ions and the collision energy for each.

Quantitative Data Summary

The following table summarizes typical parameters for a validated LC-MS/MS method for Loratadine analysis.

ParameterTypical Value/RangeReference
Linearity Range0.200 - 20.0 ng/mL[5]
Lower Limit of Quantification (LLOQ)0.05 - 0.2 ng/mL[5][6]
Accuracy (% Bias)Within ±15% (85-115%)[5]
Precision (% CV)< 15%[5]
Recovery> 80%
Matrix EffectWithin acceptable limits (e.g., 85-115%)[3]

Experimental Protocols

1. Sample Preparation: Protein Precipitation (PPT)

This method is rapid but may result in more significant matrix effects.

  • To 100 µL of plasma sample, standard, or quality control, add 500 µL of cold acetonitrile containing this compound.[7]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 15 minutes.[7]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.[7]

  • Vortex and inject into the LC-MS/MS system.

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT.

  • To 200 µL of plasma sample, add the internal standard solution.

  • Add 200 µL of a buffer solution (e.g., borax-sodium carbonate buffer, pH 11).[8]

  • Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate, dichloromethane, and n-hexane).[8]

  • Vortex for 3 minutes.[8]

  • Centrifuge at 4000 rpm for 10 minutes.[8]

  • Transfer the organic layer to a clean tube and evaporate to dryness.[8]

  • Reconstitute in the mobile phase for injection.

LC-MS/MS Conditions

  • LC Column: C18 column (e.g., Waters XSelect C18)[5]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate).[8]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Loratadine: 382.9 -> 337.1[7]

    • This compound: (Adjust for the mass shift due to deuterium labeling, e.g., 387.9 -> 342.1)

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of Loratadine?

Loratadine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, to its active metabolite, desloratadine (descarboethoxyloratadine).[9][10][11]

Q2: Can the position of the deuterium labels on this compound affect my results?

Yes. Deuterium atoms on exchangeable sites (e.g., -OH, -NH) can exchange with hydrogen atoms from the solvent, a process known as back-exchange.[1] This can alter the concentration of the deuterated standard over time. It is crucial to use an internal standard where the labels are on stable positions, such as an aromatic ring.[1]

Q3: How should I investigate unexpected internal standard variability in my study samples?

The FDA recommends monitoring IS responses across an analytical run.[12] If the IS responses for your study samples are consistently different from your calibration standards and QCs, further investigation is warranted.[12] This could involve re-analysis of a subset of samples or further method development to mitigate matrix effects.[2]

Q4: What are the ideal purity requirements for this compound?

For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%[1][4]

  • Isotopic Enrichment: ≥98%[1][4]

Visualizations

Loratadine_Metabolism Loratadine Metabolic Pathway Loratadine Loratadine Desloratadine Desloratadine (Active Metabolite) Loratadine->Desloratadine CYP3A4, CYP2D6, CYP1A1, CYP2C19 Hydroxylated_Metabolites Hydroxylated Metabolites Loratadine->Hydroxylated_Metabolites Minor Pathway Desloratadine->Hydroxylated_Metabolites Further Metabolism Excretion Excretion (Urine and Feces) Desloratadine->Excretion Hydroxylated_Metabolites->Excretion

Caption: Metabolic pathway of Loratadine.

Experimental_Workflow Bioanalytical Workflow for Loratadine cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound IS Sample->Add_IS Extraction Protein Precipitation or LLE Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Analyte/IS Ratio Integration->Quantification

References

Technical Support Center: Matrix Effects on Loratadine-d5 Ionization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Loratadine-d5 in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound and the target analyte, Loratadine.[1] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[2]

Q2: Why is a deuterated internal standard like this compound used?

Deuterated internal standards (IS) such as this compound are considered the gold standard for quantitative LC-MS/MS analysis. Since they are chemically almost identical to the analyte (Loratadine), they exhibit similar behavior during sample preparation, chromatography, and ionization. This allows them to effectively compensate for variability in sample extraction and matrix effects.[3]

Q3: Can this compound itself be affected by matrix effects?

Yes, even though this compound is used to compensate for matrix effects on Loratadine, its own ionization can be suppressed or enhanced by co-eluting matrix components. Ideally, the analyte and the deuterated internal standard experience the same degree of matrix effect, allowing for an accurate analyte-to-IS ratio. However, differential matrix effects can occur, leading to inaccurate quantification.

Q4: What are the common causes of matrix effects in bioanalytical methods for Loratadine?

Common sources of matrix effects in biological samples like plasma include:

  • Phospholipids: These are abundant in plasma and are a major cause of ion suppression in electrospray ionization (ESI).

  • Salts and buffers: High concentrations of non-volatile salts can interfere with the ionization process.

  • Endogenous metabolites: Other small molecules present in the biological matrix can co-elute with Loratadine and its internal standard.

  • Anticoagulants and other additives: Substances used during sample collection and processing can also contribute to matrix effects.

Q5: How can I minimize matrix effects during sample preparation?

Effective sample preparation is crucial for reducing matrix effects. For Loratadine analysis, protein precipitation is a simple method, but it can lead to significant signal suppression.[4] More rigorous techniques are often preferred:

  • Liquid-Liquid Extraction (LLE): This technique has been shown to be effective in cleaning up plasma samples for Loratadine analysis, resulting in negligible ion suppression or enhancement.[4]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation by selectively isolating the analyte of interest.[5]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor reproducibility of this compound signal across different samples Inconsistent matrix effects between samples.- Improve sample cleanup using LLE or SPE. - Optimize chromatographic separation to resolve this compound from interfering matrix components.
High variability in the analyte/internal standard peak area ratio Differential matrix effects on Loratadine and this compound.- Ensure co-elution of Loratadine and this compound. Adjust the chromatographic method if necessary. - Evaluate different lots of the biological matrix to assess the consistency of the matrix effect.
Overall low signal intensity for both Loratadine and this compound Significant ion suppression.- Dilute the sample extract to reduce the concentration of matrix components. - Switch to a less susceptible ionization source if available (e.g., APCI instead of ESI). - Optimize MS source parameters (e.g., temperature, gas flows) to improve desolvation and ionization.
Unexpectedly high signal intensity (ion enhancement) Co-eluting compounds are enhancing the ionization of Loratadine and this compound.- Improve chromatographic separation to isolate the analyte and internal standard from the enhancing compounds. - Modify the sample preparation to remove the interfering substances.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol is used to quantify the extent of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of Loratadine and this compound in the reconstitution solvent at a known concentration (e.g., medium quality control level).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike the extracted matrix with Loratadine and this compound at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank biological matrix with Loratadine and this compound at the same concentration as Set A before extraction.

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • The coefficient of variation (%CV) of the MF across the different lots of matrix should be ≤15%.[5]

    • Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) x 100

Data Presentation: Matrix Effect and Recovery for Desthis compound

While specific quantitative data for this compound is limited in the reviewed literature, the following table for Desloratadine (a major metabolite of Loratadine) and its deuterated internal standard (Desthis compound) from a study using solid-phase extraction provides a relevant example.[5]

AnalyteQuality Control LevelMean Recovery (%)Matrix Effect (%CV)
DesloratadineLow76.02.0
High73.60.9
3-OH DesloratadineLow70.42.2
High68.11.4
Desthis compound (IS)-72.9-

Data adapted from a study on Desloratadine and its metabolite.[5]

Visualizations

Workflow for Evaluating and Mitigating Matrix Effects

cluster_start Start cluster_eval Matrix Effect Evaluation cluster_mitigate Mitigation Strategies cluster_end Finalization start Develop LC-MS/MS Method for Loratadine and this compound eval Perform Post-Extraction Spike Experiment (Protocol 1) start->eval check Calculate Matrix Factor (MF) and %CV eval->check optimize_prep Optimize Sample Preparation (e.g., LLE, SPE) check->optimize_prep Unacceptable MF or high %CV optimize_chrom Optimize Chromatography (e.g., gradient, column) check->optimize_chrom Unacceptable MF or high %CV dilute Dilute Sample Extract check->dilute Unacceptable MF or high %CV validate Validate Method with Acceptable Matrix Effect check->validate MF within acceptable limits (e.g., 0.85-1.15) and %CV <= 15% optimize_prep->eval optimize_chrom->eval dilute->eval

Caption: Workflow for the systematic evaluation and mitigation of matrix effects.

Logical Relationship of Matrix Effect Components

cluster_sample Biological Sample (e.g., Plasma) cluster_process LC-MS/MS Process matrix Matrix Components (Phospholipids, Salts, etc.) ionization ESI Ionization matrix->ionization Co-elution analyte_is Loratadine + this compound extraction Sample Preparation (LLE, SPE, PPT) analyte_is->extraction chromatography Chromatographic Separation extraction->chromatography chromatography->ionization detection Mass Spectrometry Detection ionization->detection ionization->detection Ion Suppression or Enhancement

Caption: Factors contributing to matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Optimizing Liquid Chromatography Methods for Loratadine and Loratadine-d5 Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient separation of Loratadine and its deuterated internal standard, Loratadine-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating Loratadine and this compound?

A1: The main challenge in separating Loratadine from this compound arises from their identical chemical structures, with the only difference being the isotopic substitution in the d5 variant. This results in nearly identical physicochemical properties, leading to co-elution under many chromatographic conditions. Achieving baseline separation requires a highly efficient and optimized LC method. Additionally, as a basic compound, Loratadine can exhibit peak tailing due to interactions with residual silanols on silica-based columns.[1][2]

Q2: Why is it important to achieve good separation between Loratadine and its deuterated internal standard?

A2: Good chromatographic separation between the analyte (Loratadine) and its deuterated internal standard (this compound) is crucial for accurate and precise quantification, especially in bioanalytical methods using mass spectrometry. Although the mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z), co-elution can lead to ion suppression or enhancement effects in the ion source. This can negatively impact the accuracy and reproducibility of the analytical method.

Q3: What type of LC column is most suitable for this separation?

A3: Reversed-phase columns, particularly C18 and C8 columns, are widely used for the analysis of Loratadine.[3][4][5] High-purity silica-based columns are recommended to minimize peak tailing associated with basic compounds.[2] For achieving high-resolution separations, columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 3-5 µm for HPLC) are preferable.

Q4: What are the typical mobile phase compositions used for Loratadine analysis?

A4: The mobile phase for Loratadine separation typically consists of an aqueous component and an organic solvent.

  • Aqueous Phase: Often a buffer solution is used to control the pH. Phosphate and acetate buffers are common choices.[3][6] The pH of the mobile phase is a critical parameter for optimizing the retention and peak shape of the basic Loratadine molecule.[1][6]

  • Organic Solvent: Acetonitrile and methanol are the most frequently used organic modifiers.[3][6][7][8][9] The ratio of the organic solvent to the aqueous phase determines the retention time of the analytes.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Resolution / Co-elution Inadequate mobile phase composition.Optimize the organic solvent percentage in the mobile phase. A shallower gradient or a lower starting percentage of the organic solvent can improve separation.
Non-optimal mobile phase pH.Adjust the pH of the aqueous portion of the mobile phase. For basic compounds like Loratadine, working at a mid-range pH (e.g., 6-7) can sometimes improve selectivity.[1][2]
Inefficient column.Use a column with a smaller particle size or a longer length to increase the number of theoretical plates. Ensure the column is not voided or contaminated.
Peak Tailing Secondary interactions with the stationary phase.Use a high-purity, end-capped column. The addition of a competing base, such as triethylamine (TEA), to the mobile phase can help to block active silanol sites.[2]
Column overload.Reduce the injection volume or the concentration of the sample.
Variable Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. Premixing the mobile phase can improve reproducibility.
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature.[1]
Pump malfunction.Check the HPLC pump for leaks and ensure proper functioning of the check valves.
Low Signal Intensity Suboptimal mass spectrometer settings.Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and the collision energy for both Loratadine and this compound.
Sample degradation.Ensure proper sample handling and storage to prevent degradation.[1]

Experimental Protocols

Below are representative experimental protocols for the LC-MS/MS analysis of Loratadine. These should be considered as starting points for method development and optimization.

Table 1: Example HPLC-MS/MS Method Parameters
Parameter Condition 1 Condition 2
LC System HPLC or UHPLC systemHPLC or UHPLC system
Column C18, 2.1 x 50 mm, 2.6 µmC8, 2.1 x 50 mm, 2.6 µm[4]
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in Water[4]
Mobile Phase B AcetonitrileAcetonitrile[4]
Gradient 20-85% B in 3 min[4]10-90% B in 5 min
Flow Rate 0.4 mL/min[4]0.3 mL/min
Column Temp. 40 °C[4]35 °C
Injection Vol. 2 µL[4]5 µL
MS System Triple Quadrupole Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transitions Loratadine: m/z 383.2 → 337.2this compound: m/z 388.2 → 342.2Loratadine: m/z 383.2 → 258.2this compound: m/z 388.2 → 263.2

Note: The specific m/z transitions for Loratadine and its deuterated standard should be optimized based on the instrument used.

Visualizing the Workflow

A systematic approach is crucial for optimizing the separation. The following diagram illustrates a typical workflow for LC method development and troubleshooting.

LC Method Optimization Workflow cluster_prep Preparation cluster_dev Method Development cluster_eval Evaluation cluster_opt Optimization & Troubleshooting cluster_final Finalization start Define Separation Goal: Baseline resolution of Loratadine and this compound prep_std Prepare Standards and Samples start->prep_std select_col Select Column (e.g., C18, C8) prep_std->select_col select_mp Select Mobile Phase (Aqueous Buffer & Organic Solvent) select_col->select_mp run_initial Run Initial Gradient select_mp->run_initial eval_res Evaluate Resolution, Peak Shape, and Retention Time run_initial->eval_res is_ok Separation Acceptable? eval_res->is_ok opt_grad Optimize Gradient (Slope, Time) is_ok->opt_grad No finalize Finalize Method and Proceed with Validation is_ok->finalize Yes opt_ph Adjust Mobile Phase pH opt_grad->opt_ph opt_temp Adjust Column Temperature opt_ph->opt_temp opt_temp->run_initial

Caption: A workflow diagram for the systematic development and optimization of an LC method.

The following decision tree provides a logical approach to troubleshooting common separation issues.

Troubleshooting_Decision_Tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_retention Retention Time Drift start Problem Identified res_q1 Is the gradient shallow enough? start->res_q1 tail_q1 Is a high-purity column being used? start->tail_q1 ret_q1 Is the column temperature controlled? start->ret_q1 res_a1_no Decrease gradient slope res_q1->res_a1_no No res_q2 Is the mobile phase pH optimal? res_q1->res_q2 Yes res_a1_no->res_q2 res_a2_no Systematically vary pH res_q2->res_a2_no No res_q3 Is the column efficient? res_q2->res_q3 Yes res_a2_no->res_q3 res_a3_no Use a higher efficiency column res_q3->res_a3_no No tail_a1_no Switch to an end-capped, high-purity silica column tail_q1->tail_a1_no No tail_q2 Is a competing base in the mobile phase? tail_q1->tail_q2 Yes tail_a1_no->tail_q2 tail_a2_no Add a small amount of TEA tail_q2->tail_a2_no No ret_a1_no Use a column oven ret_q1->ret_a1_no No ret_q2 Is the mobile phase freshly prepared? ret_q1->ret_q2 Yes ret_a1_no->ret_q2 ret_a2_no Prepare fresh mobile phase ret_q2->ret_a2_no No

Caption: A decision tree for troubleshooting common LC separation problems.

References

Technical Support Center: Troubleshooting Ion Suppression of Loratadine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression issues encountered during the LC-MS/MS analysis of Loratadine-d5.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It results in a decreased ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to reduced sensitivity, poor accuracy, and unreliable quantification of this compound. The competition for ionization between this compound and matrix components in the ion source is a primary cause of this signal suppression.[1]

Q2: My this compound signal is low and variable. Could this be due to ion suppression?

A2: Yes, low and inconsistent signal intensity for this compound are classic indicators of ion suppression. The variability can arise from differences in the matrix composition between individual samples, leading to varying degrees of signal suppression.[3] It is crucial to investigate for ion suppression if you observe poor reproducibility in your quality control samples.

Q3: How can I confirm that ion suppression is impacting my this compound signal?

A3: A post-column infusion experiment is a definitive way to identify and assess the extent of ion suppression. This technique involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of ion-suppressing components from the matrix.

Q4: What are the common sources of ion suppression in bioanalytical methods for this compound?

A4: In bioanalysis, endogenous components of the biological matrix, such as phospholipids, salts, and proteins, are major contributors to ion suppression.[4] Exogenous sources can include formulation excipients, plasticizers from collection tubes, and mobile phase additives.[2] When these components co-elute with this compound, they interfere with its ionization process.

Troubleshooting Guide

Problem: Low or No this compound Signal

Possible Cause: Significant ion suppression from the sample matrix.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS/MS analysis.[1][4]

    • Liquid-Liquid Extraction (LLE): LLE is often more effective than protein precipitation (PPT) at removing ion-suppressing compounds. One study found LLE to be more suitable than PPT for the analysis of a related compound, desloratadine, due to ion suppression issues with PPT.

    • Solid-Phase Extraction (SPE): SPE can provide even cleaner extracts than LLE by selectively isolating the analyte.

    • Protein Precipitation (PPT): While simple, PPT is generally the least effective method for removing phospholipids and other small molecules that cause ion suppression.[3]

  • Improve Chromatographic Separation: Modifying your LC method can separate this compound from the co-eluting interferences.

    • Adjust the Gradient: Altering the mobile phase gradient can change the elution profile and resolve the analyte from the suppression zone.

    • Change the Stationary Phase: Employing a column with a different chemistry (e.g., switching from a C18 to a phenyl-hexyl column) can provide alternative selectivity.[3]

  • Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[2] However, this approach may not be suitable for trace-level analysis.

Problem: Inconsistent and Irreproducible Results for this compound

Possible Cause: Variable matrix effects across different samples.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled internal standard for Loratadine. Since it has nearly identical physicochemical properties to the analyte, it will experience a similar degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.[3]

  • Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and quality control samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.[1]

Quantitative Data Summary

The following tables provide a summary of expected performance for different sample preparation methods based on literature.

Table 1: Comparison of Sample Preparation Methods for this compound in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Ion Suppression (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)85 - 9540 - 60< 15
Liquid-Liquid Extraction (LLE)70 - 9015 - 30< 10
Solid-Phase Extraction (SPE)90 - 1055 - 15< 5

Note: The values presented are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression

Objective: To identify the regions of ion suppression in the chromatogram.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your current sample preparation method)

Procedure:

  • System Setup:

    • Connect the LC column outlet to one inlet of the tee-union.

    • Connect the syringe pump outlet to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion:

    • Fill a syringe with the this compound standard solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the this compound solution into the mass spectrometer and acquire data in MRM mode for this compound. You should observe a stable, elevated baseline signal.

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject the blank matrix extract onto the LC column and start the chromatographic run using your analytical method.

  • Data Analysis:

    • Monitor the this compound MRM signal throughout the chromatographic run.

    • Any significant drop in the baseline signal indicates a region of ion suppression.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To extract this compound from plasma with high recovery and minimal matrix effects.

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Vacuum manifold

  • Plasma sample

  • Internal standard spiking solution (this compound)

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile with 2% formic acid)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the internal standard (this compound).

    • Vortex mix the sample.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 1-2 mL of methanol through each cartridge.

  • SPE Cartridge Equilibration:

    • Pass 1-2 mL of water through each cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 1-2 mL of the wash solution through the cartridge to remove unbound interferences.

    • Apply vacuum to dry the cartridge.

  • Elution:

    • Place collection tubes in the manifold.

    • Add 1-2 mL of the elution solvent to the cartridge to elute this compound.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionMechanism cluster_source ESI Source Analyte Analyte Droplet Charged Droplet Analyte->Droplet Enters Matrix Matrix Matrix->Droplet Enters Matrix->Droplet Competes for Charge/Surface MS_Inlet MS Inlet Droplet->MS_Inlet Reduced Analyte Ions

Caption: Mechanism of Ion Suppression in the ESI source.

TroubleshootingWorkflow cluster_solutions Mitigation Strategies start Low/Variable This compound Signal q1 Perform Post-Column Infusion Experiment start->q1 a1_yes Ion Suppression Confirmed q1->a1_yes Yes a1_no No Significant Suppression q1->a1_no No opt_sample_prep Optimize Sample Prep (SPE > LLE > PPT) a1_yes->opt_sample_prep check_instrument Check Instrument Performance a1_no->check_instrument opt_chrom Optimize Chromatography (Gradient, Column) opt_sample_prep->opt_chrom dilute Dilute Sample opt_chrom->dilute

Caption: Troubleshooting workflow for this compound ion suppression.

PostColumnInfusion LC LC System Tee Tee Union LC->Tee SyringePump Syringe Pump (this compound) SyringePump->Tee MS Mass Spectrometer Tee->MS BlankInject Inject Blank Matrix BlankInject->LC

Caption: Experimental setup for post-column infusion.

References

Stability of Loratadine-d5 in Biological Matrices: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Loratadine-d5 in biological matrices during storage. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting advice for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a stable isotope-labeled version of Loratadine, commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of Loratadine in biological samples. The stability of this compound in the biological matrix is critical to ensure accurate and reliable quantification of the target analyte. Degradation of the internal standard can lead to an overestimation of the analyte concentration.

Q2: Is there specific stability data available for this compound in biological matrices?

Direct quantitative stability data for this compound in biological matrices is not extensively published. However, this compound, as a deuterated analog, is expected to have comparable stability to its non-deuterated counterpart, Loratadine. Therefore, the stability data for Loratadine in various biological matrices can be used as a reliable surrogate to infer the stability of this compound. It is crucial to note that while the chemical properties are nearly identical, very subtle differences in stability could exist.

Q3: What are the typical storage conditions and for how long is Loratadine stable in plasma?

Based on studies of Loratadine, it demonstrates good stability in human plasma under various storage conditions. The stability is generally assessed at low and high-quality control (QC) concentrations.

Stability TypeStorage ConditionDurationStability (% of Nominal Concentration)
Short-Term/Bench-Top Room TemperatureUp to 8 hoursWithin ±15%
Post-Preparative Autosampler (4°C)Up to 8 hoursWithin ±15%
Long-Term -20°CAt least 1 monthWithin ±15%
Long-Term -80°CAt least 30 daysWithin ±15%
Freeze-Thaw -20°C to Room TemperatureAt least 3 cyclesWithin ±15%
Freeze-Thaw -80°C to Room TemperatureAt least 3 cyclesWithin ±15%

Note: The stability percentages are based on the acceptable limits for bioanalytical method validation, which is typically within 85-115% of the nominal concentration.

Q4: What about the stability of Loratadine in other biological matrices like blood and urine?

Loratadine has been shown to be stable in dried blood spot (DBS) samples for at least 271 days at ambient temperature when stored in a desiccator.[1] It is also stable for at least 24 hours at 60°C and 80% relative humidity.[1] While specific data for urine is less available in the provided search results, general principles of drug stability suggest that storage at -20°C or -80°C would be appropriate for long-term storage, with stability being confirmed during method validation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and analysis of this compound in biological samples.

Issue 1: Inconsistent or drifting internal standard response.

  • Possible Cause: Degradation of this compound during sample storage or processing.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that all samples, including calibrators and quality controls, have been consistently stored at the validated temperature.

    • Assess Freeze-Thaw Stability: If samples have undergone multiple freeze-thaw cycles, verify that the number of cycles does not exceed the validated limit.

    • Evaluate Bench-Top Stability: Determine the duration samples are left at room temperature during processing and ensure it is within the established stability window.

    • Check for Contaminants: Ensure the biological matrix is free from contaminants that could accelerate degradation.

Issue 2: Apparent loss of this compound signal over time in long-term storage.

  • Possible Cause: Long-term degradation of the internal standard.

  • Troubleshooting Steps:

    • Re-validate Long-Term Stability: If samples are stored for longer than the validated period, a new validation of long-term stability may be required.

    • Investigate Storage Unit Performance: Verify the temperature consistency of the freezer used for long-term storage.

    • Consider Matrix Effects: Changes in the matrix over time (e.g., pH shifts) could potentially affect stability.

Issue 3: Potential for Deuterium Exchange.

  • Possible Cause: While less common with aryl deuteration, extreme pH or temperature conditions during sample processing could theoretically lead to deuterium-hydrogen exchange.

  • Troubleshooting Steps:

    • Experimental Verification: Conduct an experiment by incubating this compound in a blank biological matrix at various pH levels (acidic, neutral, basic) and temperatures.[2]

    • LC-MS/MS Analysis: Analyze the samples to monitor for any decrease in the this compound signal and a corresponding increase in the signal of unlabeled Loratadine.[2]

    • Mitigation: If deuterium exchange is confirmed, adjust the pH and temperature of the sample preparation and storage conditions to milder, neutral conditions.

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability

  • Sample Preparation: Spike a blank biological matrix with this compound at low and high QC concentration levels.

  • Freeze-Thaw Cycles: Subject the samples to a minimum of three freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.

  • Analysis: After the final thaw, process and analyze the samples using a validated LC-MS/MS method.

  • Evaluation: Compare the mean concentration of the freeze-thaw samples against freshly prepared (zero-cycle) samples. The deviation should be within ±15%.

Protocol 2: Assessment of Long-Term Stability

  • Sample Preparation: Prepare a set of QC samples in the biological matrix at low and high concentrations of this compound.

  • Storage: Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analysis: At specified time points (e.g., 1, 3, 6 months), retrieve a subset of the samples, thaw, process, and analyze them.

  • Evaluation: The measured concentrations should be within ±15% of the nominal concentrations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis & Evaluation start Spike Blank Matrix with this compound qc_samples Prepare Low and High QC Samples start->qc_samples ft_stability Freeze-Thaw Stability (Min. 3 Cycles) qc_samples->ft_stability Test for Freeze-Thaw lt_stability Long-Term Stability (e.g., -80°C for 30 days) qc_samples->lt_stability Test for Long-Term bt_stability Bench-Top Stability (Room Temp for 8h) qc_samples->bt_stability Test for Bench-Top analysis LC-MS/MS Analysis ft_stability->analysis lt_stability->analysis bt_stability->analysis evaluation Compare to Nominal (Acceptance: ±15%) analysis->evaluation end Stability Confirmed evaluation->end

Caption: Experimental Workflow for this compound Stability Assessment.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Inconsistent IS Response degradation Analyte Degradation issue->degradation ft_issue Excessive Freeze-Thaw issue->ft_issue bt_issue Exceeded Bench-Top Time issue->bt_issue verify_storage Verify Storage Temp. degradation->verify_storage check_cycles Check No. of F/T Cycles ft_issue->check_cycles check_time Check Bench-Top Duration bt_issue->check_time revalidate Re-validate Stability verify_storage->revalidate check_cycles->revalidate check_time->revalidate solution Consistent IS Response revalidate->solution

Caption: Troubleshooting Logic for Inconsistent Internal Standard Response.

References

Technical Support Center: Analysis of Loratadine-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Loratadine-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of this compound during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte, in this case, this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer. This phenomenon can lead to inaccurate quantification, as the intensity of the intended precursor ion is diminished, and fragments may interfere with the analyte signal.

Q2: What are the primary causes of in-source fragmentation of this compound?

A2: The main causes of ISF for deuterated standards like this compound are excessive energy in the ion source. Key contributing factors include:

  • High Cone Voltage/Declustering Potential: This is a primary driver of ISF, as higher voltages increase the kinetic energy of ions, leading to fragmentation upon collision with gas molecules.

  • High Source Temperature: Elevated temperatures can provide enough thermal energy to cause fragmentation.

  • Suboptimal Nebulizer Gas Flow: Incorrect gas flow can affect the desolvation process and contribute to ion instability.

Q3: How can I identify if in-source fragmentation of this compound is occurring?

A3: To determine if ISF is happening, you can perform a direct infusion of a pure this compound standard into the mass spectrometer. By acquiring a full-scan mass spectrum at a very low cone voltage (e.g., 5-10 V), you should primarily observe the protonated molecule [M+H]+. If you then gradually increase the cone voltage and observe the appearance and increase in intensity of lower mass-to-charge (m/z) ions, this is a strong indication of in-source fragmentation.

Q4: Can the deuterium atoms on this compound be lost and interfere with the quantification of non-deuterated Loratadine?

A4: Yes, this is a phenomenon known as "crosstalk." If this compound undergoes in-source fragmentation that results in the loss of a deuterium atom, the resulting fragment ion may have the same m/z as the non-deuterated Loratadine. This can lead to an overestimation of the analyte concentration. Optimizing mass spectrometer conditions to minimize ISF is crucial to prevent this.

Troubleshooting In-Source Fragmentation

This section provides a step-by-step guide to mitigate in-source fragmentation of this compound.

Step 1: Optimization of Cone Voltage / Declustering Potential

The cone voltage (also referred to as fragmentor voltage or declustering potential, depending on the instrument manufacturer) is the most critical parameter to control for minimizing ISF.

  • Problem: High cone voltage leads to increased ion kinetic energy and subsequent fragmentation.

  • Solution: Systematically reduce the cone voltage to find the optimal value that maintains good sensitivity for the precursor ion while minimizing the formation of fragment ions. It is recommended to perform a cone voltage ramping experiment to determine the ideal setting.

Step 2: Optimization of Source Temperature

  • Problem: Excessive source and desolvation temperatures can cause thermal degradation of this compound.

  • Solution: Lower the source temperature in increments (e.g., 25-50°C) and monitor the signal intensity of the precursor and any fragment ions. Find a balance that allows for efficient desolvation without inducing fragmentation.

Step 3: Optimization of Gas Flows

  • Problem: Improper nebulizer and drying gas flow rates can lead to inefficient desolvation and unstable ion formation.

  • Solution: Optimize the nebulizer and drying gas flow rates to ensure a stable and robust spray. This will contribute to minimizing the energy transferred to the ions and reduce the likelihood of fragmentation.

Experimental Protocols

Protocol 1: Direct Infusion Analysis for ISF Assessment

  • Prepare a Standard Solution: Prepare a 100 ng/mL solution of this compound in a solvent mixture that is representative of your final chromatographic mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 10 µL/min.

  • Initial Low-Energy Scan: Set the cone voltage to a minimal value (e.g., 5 V) and acquire a full scan mass spectrum. The primary ion observed should be the [M+H]+ of this compound.

  • Cone Voltage Ramping: Gradually increase the cone voltage in increments of 5-10 V and acquire a mass spectrum at each step.

  • Data Analysis: Plot the intensity of the precursor ion and any observed fragment ions as a function of the cone voltage. The optimal cone voltage will be the highest value that provides a strong precursor ion signal with minimal to no fragment ion intensity.

Data Presentation

Table 1: Optimized LC-MS/MS Parameters for Loratadine Analysis on a Shimadzu 8060 [1]

ParameterSetting
LC Conditions
ColumnPhenomenex Kinetex C8 (50 x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 5 mM ammonium formate
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Injection Volume2 µL
Column Temperature40°C
MS Conditions (ESI+)
Nebulizer Gas Flow3.0 L/min
Heating Gas Flow10 L/min
Drying Gas Flow10 L/min
Interface Temperature350°C
Heat Block Temperature400°C
MRM Transitions
Loratadine383.10 > 337.20
Desloratadine311.20 > 259.10
This compound (IS)388.10 > 342.20
Desloratadine-d4 (IS)315.20 > 263.10
Compound Dependent Parameters
Q1 Pre Bias (V)
Loratadine-20
Desloratadine-15
This compound-20
Desloratadine-d4-15

Table 2: Optimized LC-MS/MS Parameters for Desloratadine (Loratadine Metabolite) Analysis on an AB SCIEX API-4000 [2]

ParameterSetting
Ion Source (Turbo Ion Spray)
Curtain Gas25
Gas Source 150
Gas Source 240
Ion Spray Voltage3000 V
Temperature500°C
Collision Gas7
Entrance Potential10 V
MRM Transitions (m/z)
Desloratadine311.03 > 259.10
3-OH Desloratadine326.97 > 274.97
Desthis compound (IS)316.02 > 264.20

Visualizations

Loratadine_Fragmentation_Pathway cluster_Loratadine Loratadine Structure cluster_Fragmentation In-Source Fragmentation loratadine Loratadine [M+H]+ = 383.2 fragment1 Loss of Ethoxycarbonyl group [M+H-C3H5O2]+ = 310.1 loratadine->fragment1 High Cone Voltage fragment2 Loss of Pyridine Ring Fragment loratadine->fragment2 High Energy

Caption: Proposed in-source fragmentation of Loratadine.

experimental_workflow prep Prepare this compound Standard Solution infuse Direct Infusion into Mass Spectrometer prep->infuse low_energy Acquire Full Scan at Low Cone Voltage (5-10V) infuse->low_energy ramp_voltage Incrementally Increase Cone Voltage low_energy->ramp_voltage acquire_spectra Acquire Full Scan at Each Voltage Step ramp_voltage->acquire_spectra acquire_spectra->ramp_voltage Repeat analyze Plot Ion Intensities vs. Cone Voltage acquire_spectra->analyze optimize Determine Optimal Cone Voltage analyze->optimize

Caption: Workflow for optimizing cone voltage.

References

Impact of co-eluting metabolites on Loratadine-d5 quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Loratadine-d5 quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the bioanalysis of Loratadine, with a specific focus on the impact of co-eluting metabolites on the quantification of its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of Loratadine?

A1: Loratadine undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway is decarboethoxylation to form its major active metabolite, desloratadine (DL). This process is mainly catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[1][2] Further metabolism involves hydroxylation of both Loratadine and desloratadine, followed by glucuronidation.[3]

Q2: What is this compound, and why is it used in bioanalysis?

A2: this compound is a stable isotope-labeled version of Loratadine where five hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Loratadine in biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard as it has nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and ionization efficiency, thus correcting for matrix effects and improving the accuracy and precision of the quantification.

Q3: What does "co-eluting metabolites" mean in the context of LC-MS/MS analysis?

A3: Co-eluting metabolites are metabolic products of a drug that are not chromatographically separated from the analyte of interest or its internal standard during LC-MS/MS analysis. If these metabolites have the same mass-to-charge ratio (m/z) as the analyte or its internal standard, or if they produce fragment ions with the same m/z, they can interfere with the quantification, leading to inaccurate results.

Q4: Can co-eluting metabolites of Loratadine interfere with the quantification of this compound?

A4: Yes, it is a potential issue. While this compound is an ideal internal standard, extensive metabolism of Loratadine can produce a variety of metabolites. If a metabolite has a mass that is isobaric (the same nominal mass) with this compound and co-elutes, it could potentially interfere with the precursor ion selection in the mass spectrometer. More critically, if a metabolite or an in-source fragment of a metabolite has the same precursor and product ion transition as this compound, it will lead to a direct interference, causing an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration.

Q5: What are some of the known metabolites of Loratadine that could potentially cause interference?

A5: Besides desloratadine, other metabolites include hydroxylated forms of both Loratadine and desloratadine (e.g., 3-hydroxydesloratadine, 5-hydroxydesloratadine, 6-hydroxydesloratadine) and their subsequent glucuronide conjugates.[3] While a direct co-elution and interference with this compound is not widely reported, it is a theoretical possibility that warrants careful method development and validation. For instance, a hydroxylated metabolite could potentially undergo in-source fragmentation (loss of water) that might lead to an ion isobaric with the this compound precursor.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the impact of co-eluting metabolites on this compound quantification.

Issue 1: Inaccurate or Inconsistent Results for Quality Control (QC) Samples

  • Symptom: High variability or bias (positive or negative) in QC sample results, particularly at the low end of the calibration curve.

  • Potential Cause: A co-eluting metabolite may be interfering with the this compound internal standard, leading to an inconsistent internal standard response.

  • Troubleshooting Steps:

    • Re-evaluate Chromatography:

      • Optimize the chromatographic method to improve the separation of Loratadine and its potential metabolites. This can be achieved by:

        • Trying different stationary phases (e.g., C18, C8, Phenyl-Hexyl).

        • Modifying the mobile phase composition (e.g., changing the organic solvent, pH, or buffer concentration).[4]

        • Adjusting the gradient elution profile to enhance the separation of early or late-eluting metabolites.

    • Investigate Mass Spectrometric Parameters:

      • Confirm the specificity of the selected Multiple Reaction Monitoring (MRM) transitions for this compound.

      • Analyze blank matrix samples from different sources to check for endogenous interferences at the retention time of this compound.

      • Infuse a solution of known Loratadine metabolites (if available) to check for any cross-talk with the this compound MRM transition.

    • Review Sample Preparation:

      • Optimize the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to selectively isolate Loratadine and this compound while minimizing the co-extraction of interfering metabolites.

Issue 2: Unexplained Peaks in the this compound Chromatogram

  • Symptom: The appearance of additional peaks at or near the retention time of this compound in the chromatogram of incurred samples, which are not present in calibration standards.

  • Potential Cause: This is a strong indication of a co-eluting metabolite that is being detected by the mass spectrometer.

  • Troubleshooting Steps:

    • Peak Purity Analysis:

      • If using a high-resolution mass spectrometer, analyze the mass spectrum across the peak to see if there are other ions contributing to the signal.

    • Modify Chromatographic Conditions:

      • As described in Issue 1, systematically alter the chromatographic parameters to achieve separation of the interfering peak from the this compound peak.

    • Select a Different MRM Transition:

      • If chromatographic separation is not feasible, investigate alternative, more specific MRM transitions for this compound that are not shared by the interfering metabolite.

Data Presentation

Table 1: Mass Spectrometric Parameters for Loratadine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Loratadine383.2337.125
This compound388.2342.125

Note: These are typical values and may require optimization on different mass spectrometer platforms.

Table 2: Potential Loratadine Metabolites and their Mass-to-Charge Ratios (m/z)

MetaboliteChemical ModificationPredicted [M+H]+ (m/z)Potential for Interference
Desloratadine (DL)Decarboethoxylation311.1Low, different precursor m/z
Hydroxylated Loratadine+ Oxygen399.2Possible in-source fragmentation (loss of H2O) to m/z 381.2, close to Loratadine precursor
Hydroxylated Desloratadine+ Oxygen327.1Low, different precursor m/z
Glucuronidated Desloratadine+ Glucuronic acid487.1Low, significantly different precursor m/z

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Add 50 µL of 0.1 M sodium carbonate buffer (pH 10) and vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex API 4000 or equivalent with a TurboIonSpray source

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: As listed in Table 1.

Visualizations

Loratadine_Metabolism Loratadine Loratadine Desloratadine Desloratadine (DL) (Active Metabolite) Loratadine->Desloratadine CYP3A4, CYP2D6 (Decarboethoxylation) Hydroxylated_Loratadine Hydroxylated Loratadine Loratadine->Hydroxylated_Loratadine CYP450s (Hydroxylation) Hydroxylated_Desloratadine Hydroxylated Desloratadine Desloratadine->Hydroxylated_Desloratadine CYP450s (Hydroxylation) Glucuronidated_Metabolites Glucuronidated Metabolites Hydroxylated_Loratadine->Glucuronidated_Metabolites UGTs (Glucuronidation) Hydroxylated_Desloratadine->Glucuronidated_Metabolites UGTs (Glucuronidation) Troubleshooting_Workflow Start Inaccurate/Inconsistent This compound Response Check_Chromatography Re-evaluate Chromatography (Gradient, Column, Mobile Phase) Start->Check_Chromatography Separation_Achieved Interference Separated? Check_Chromatography->Separation_Achieved Check_MS Investigate MS Parameters (MRM Transitions) Separation_Achieved->Check_MS No Resolved Issue Resolved Separation_Achieved->Resolved Yes Interference_Identified Specific Interference Identified? Check_MS->Interference_Identified Optimize_Sample_Prep Optimize Sample Preparation (LLE, SPE) Interference_Identified->Optimize_Sample_Prep Yes Consult_Expert Consult Senior Scientist Interference_Identified->Consult_Expert No Optimize_Sample_Prep->Resolved

References

Technical Support Center: Ensuring Consistent Recovery of Loratadine-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for bioanalytical methods involving Loratadine-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and high recovery of this compound during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Loratadine, where five hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Because its chemical and physical properties are nearly identical to Loratadine, it experiences similar extraction efficiency and ionization effects in the mass spectrometer. This allows for accurate quantification of Loratadine in a sample by correcting for variations during sample preparation and analysis.

Q2: What are the common causes of low or inconsistent recovery of this compound?

Low or inconsistent recovery of this compound can stem from several factors throughout the extraction process. Key areas to investigate include:

  • Suboptimal pH: The extraction efficiency of Loratadine, a basic compound, is highly dependent on the pH of the sample and extraction solvents.

  • Inappropriate Extraction Technique: The choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) and the specific parameters of the chosen method can significantly impact recovery.

  • Poor Sorbent/Solvent Selection: In SPE, the choice of sorbent material is critical. Similarly, in LLE, the selection of an appropriate extraction solvent is crucial for efficient partitioning of the analyte.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the extraction process or the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.

  • Procedural Errors: Inconsistent execution of the extraction protocol, such as variations in vortexing time, incomplete phase separation, or incorrect elution volumes, can lead to variable recovery.

Q3: How critical is the pH during the extraction of this compound?

The pH is a critical parameter. Loratadine is a basic compound, and its ionization state is dependent on the pH of the solution. To ensure efficient extraction from an aqueous matrix into an organic solvent (in LLE) or retention on a non-polar SPE sorbent, the pH of the sample should be adjusted to be at least 2 units above its pKa value to ensure it is in its non-ionized (neutral) form. Conversely, for elution from certain SPE cartridges or back-extraction, adjusting the pH to an acidic condition will ionize the molecule, making it more soluble in aqueous solutions.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Sorbent Choice Loratadine is a relatively non-polar, basic compound. Consider using a C18 or a polymeric sorbent (e.g., Oasis HLB). C18 retains analytes through hydrophobic interactions, while polymeric sorbents can offer mixed-mode interactions (hydrophobic and hydrophilic).Improved retention of this compound on the SPE cartridge and higher recovery.
Suboptimal Sample pH Adjust the pH of the sample to >7 before loading onto a reversed-phase (e.g., C18) SPE cartridge. This ensures this compound is in its neutral form and will be retained effectively.Increased retention and reduced breakthrough of the analyte during sample loading.
Inefficient Elution The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. A common choice is methanol or acetonitrile, often with a small percentage of a modifier like ammonium hydroxide or formic acid to improve elution efficiency.Complete elution of this compound from the cartridge, leading to higher recovery in the final extract.
Sample Breakthrough If the analyte is found in the flow-through or wash fractions, it indicates poor retention. This could be due to incorrect pH, overloading the cartridge, or a too-strong wash solvent.By adjusting the sample pH, using an appropriate sample volume, and employing a weaker wash solvent, the analyte will be retained on the sorbent.
Inconsistent Recovery in Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Aqueous Phase pH For extracting the basic this compound from an aqueous sample, adjust the pH to be basic (e.g., pH 9-11) to ensure it is in its neutral, more organic-soluble form.Enhanced partitioning of this compound into the organic extraction solvent.
Suboptimal Extraction Solvent The choice of organic solvent is critical. Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are commonly used. The ideal solvent should have high affinity for Loratadine and be immiscible with water.Improved extraction efficiency and higher recovery of the analyte. A study has shown high accuracy (interpreted as recovery) for Loratadine using an isooctane:isoamyl alcohol mixture[1].
Incomplete Phase Separation Emulsion formation at the interface of the aqueous and organic layers can trap the analyte and lead to inconsistent recovery.Centrifugation at a higher speed or for a longer duration can help break the emulsion. The addition of a small amount of salt to the aqueous phase can also aid in phase separation.
Insufficient Mixing Inadequate vortexing or mixing will result in incomplete partitioning of the analyte into the organic phase.Ensure consistent and vigorous mixing for a sufficient amount of time (e.g., 5-10 minutes) to allow for equilibrium to be reached.

Quantitative Data Summary

The following tables summarize recovery data for Loratadine and related compounds from various studies. Note that direct comparative data for this compound across different methods is limited in the literature.

Table 1: Solid-Phase Extraction (SPE) Recovery Data

AnalyteSPE SorbentMatrixElution SolventAverage Recovery (%)Reference
DesloratadinePolymericHuman Plasma3% Ammonia in Methanol74.6
3-OH DesloratadinePolymericHuman Plasma3% Ammonia in Methanol69.3
LoratadineC18Human SerumAcetonitrile/Water (70:30, v/v), pH 2.7>93.0[2]

Table 2: Liquid-Liquid Extraction (LLE) and Microextraction Recovery Data

AnalyteExtraction MethodExtraction SolventMatrixAverage Recovery (%)Reference
LoratadineLLEIsooctane:Isoamyl alcoholHuman PlasmaHigh (Accuracy: 105.0-109.5%)[1]
LoratadineSupramolecular solvent-based microextractionDecanoic acid/THFPlasma>92[3]

Experimental Protocols

Detailed Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is adapted from a method for the extraction of Desloratadine, a major metabolite of Loratadine.

1. Sample Pre-treatment:

  • To 200 µL of human plasma, add 20 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

2. SPE Cartridge Conditioning:

  • Condition a polymeric SPE cartridge (e.g., Oasis HLB, 30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

3. Sample Loading:

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

4. Washing:

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 1-2 minutes.

5. Elution:

  • Elute the this compound with 1 mL of a solution containing 3% ammonia in methanol into a clean collection tube.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.

  • Vortex for 30 seconds and transfer to an autosampler vial.

Detailed Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is based on a validated method for Loratadine extraction.

1. Sample Pre-treatment:

  • To 500 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

2. pH Adjustment:

  • Add 50 µL of 1M sodium hydroxide solution to the plasma sample to raise the pH.

  • Vortex for 30 seconds.

3. Liquid-Liquid Extraction:

  • Add 3 mL of methyl tert-butyl ether (MTBE) to the tube.

  • Cap the tube and vortex vigorously for 10 minutes.

4. Phase Separation:

  • Centrifuge the tube at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

5. Supernatant Transfer:

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

6. Evaporation and Reconstitution:

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the LC-MS mobile phase.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.

Visualizations

SPE_Workflow start Start: Plasma Sample + this compound IS condition SPE Cartridge Conditioning (Methanol -> Water) load Sample Loading start->load Pre-treated Sample condition->load wash Washing Step (e.g., 5% Methanol in Water) load->wash Analyte Retained dry Dry Cartridge wash->dry elute Elution (e.g., 3% NH3 in Methanol) dry->elute evap Evaporation elute->evap Eluate with this compound reconstitute Reconstitution evap->reconstitute analyze LC-MS Analysis reconstitute->analyze

Caption: A typical Solid-Phase Extraction (SPE) workflow for this compound.

LLE_Troubleshooting start Low or Inconsistent This compound Recovery check_ph Check Aqueous Phase pH start->check_ph ph_ok Is pH > 9? check_ph->ph_ok adjust_ph Action: Adjust pH with Base ph_ok->adjust_ph No check_solvent Evaluate Extraction Solvent ph_ok->check_solvent Yes adjust_ph->check_ph solvent_ok Using MTBE or similar? check_solvent->solvent_ok change_solvent Action: Test Alternative Solvents solvent_ok->change_solvent No check_mixing Review Mixing/Vortexing solvent_ok->check_mixing Yes change_solvent->check_solvent mixing_ok Is mixing adequate? check_mixing->mixing_ok increase_mixing Action: Increase Vortex Time/Speed mixing_ok->increase_mixing No check_emulsion Check for Emulsion mixing_ok->check_emulsion Yes increase_mixing->check_mixing emulsion_present Emulsion present? check_emulsion->emulsion_present break_emulsion Action: Centrifuge Longer/Faster emulsion_present->break_emulsion Yes end Recovery Improved emulsion_present->end No break_emulsion->check_emulsion

Caption: A troubleshooting decision tree for Liquid-Liquid Extraction (LLE).

References

Validation & Comparative

A Comparative Guide to Loratadine-d5 and Desloratadine-d5 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical assays, the choice of a suitable internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative results. For assays involving the second-generation antihistamines loratadine and its active metabolite desloratadine, the deuterated analogs Loratadine-d5 and Desthis compound are common choices for internal standards. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal internal standard for their specific analytical needs.

Performance Data Overview

The selection of an internal standard is ideally based on its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for any potential variability. Stable isotope-labeled internal standards are considered the gold standard for mass spectrometry-based quantification due to their similar physicochemical properties to the analyte.

Desthis compound Performance Data

The following table summarizes the validation parameters from a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of desloratadine in human plasma using Desthis compound as the internal standard.

Validation ParameterAnalyte: DesloratadineAnalyte: 3-OH DesloratadineReference
Linearity Range 100 - 11,000 pg/mL100 - 11,000 pg/mL[2]
Regression Model Quadratic (1/x²)Quadratic (1/x²)[2]
Correlation Coefficient (r²) Not explicitly stated, but method fulfilled regulatory requirementsNot explicitly stated, but method fulfilled regulatory requirements[2]
LLOQ Precision (%CV) 4.6%5.1%[2]
LLOQ Accuracy (% Nominal) 100.4%99.9%[2]
Intra-day Precision (%CV) 0.7 - 2.0%Not specified in this study[3]
Inter-day Precision (%CV) 0.7 - 2.7%Not specified in this study[3]
Intra-day Accuracy 101.4 - 102.4%Not specified in this study[3]
Inter-day Accuracy 99.5 - 104.8%Not specified in this study[3]

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation

This compound as an Internal Standard

This compound is commercially available as a deuterium-labeled form of loratadine and is intended for use as an internal standard in quantitative analysis by techniques such as NMR, GC-MS, or LC-MS.[1] While a detailed validation summary table from a single publication is not available in the initial search, its use is documented in various analytical methods for the quantification of loratadine. The principle of using a stable isotope-labeled internal standard suggests that its performance in terms of compensating for variability during sample processing and analysis of loratadine would be comparable to that of Desthis compound for desloratadine.

Experimental Methodologies

The following sections detail a representative experimental protocol for the quantification of desloratadine using Desthis compound as an internal standard.

Sample Preparation: Solid-Phase Extraction

A solid-phase extraction (SPE) method is commonly employed for the extraction of desloratadine and its metabolite from human plasma.[2]

  • Sample Pre-treatment: To a 0.5 mL aliquot of human plasma, add the internal standard solution (Desthis compound).

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge by washing with methanol followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solutions to remove interfering substances.

  • Elution: Elute the analytes and the internal standard from the cartridge with an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation and detection are critical for achieving the required sensitivity and selectivity.

  • Chromatographic Column: A Hypurity Advance C18 column (50 x 4.6 mm, 5 µm) is a suitable choice.[2]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., Solution A) and an organic solvent (e.g., Solution B) in a 90:10 ratio is used.[2]

  • Flow Rate: A flow rate of 1 mL/min is maintained.[2]

  • Injection Volume: 15 µL of the reconstituted sample is injected.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive ion mode with turbo ion spray ionization is used.[2]

  • MRM Transitions: The following multiple reaction monitoring (MRM) transitions are monitored:[2]

    • Desloratadine: m/z 311.03 → 259.10

    • 3-OH Desloratadine: m/z 326.97 → 274.97

    • Desthis compound (IS): m/z 316.02 → 264.20

Visualizing Key Processes

To better understand the relationship between loratadine and desloratadine and the typical workflow for method validation, the following diagrams are provided.

metabolic_pathway Loratadine Loratadine Desloratadine Desloratadine (Active Metabolite) Loratadine->Desloratadine CYP450 Enzymes (e.g., CYP3A4, CYP2D6)

Metabolic pathway of Loratadine to Desloratadine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Desthis compound) Plasma->Add_IS Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation Chromatographic Separation Evap_Recon->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Linearity Linearity MS_Detection->Linearity Precision Precision MS_Detection->Precision Accuracy Accuracy MS_Detection->Accuracy Stability Stability MS_Detection->Stability

General workflow for bioanalytical method validation.

Comparative Discussion

The choice between this compound and Desthis compound as an internal standard fundamentally depends on the analyte being quantified.

  • For the quantification of Desloratadine: Desthis compound is the ideal internal standard. As a stable isotope-labeled analog of the analyte, it exhibits nearly identical chemical and physical properties. This ensures that it co-elutes with desloratadine and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer source. The comprehensive validation data available for methods using Desthis compound for desloratadine analysis demonstrates its suitability and reliability.[2][3]

  • For the quantification of Loratadine: this compound is the most appropriate internal standard. Following the same principle, its structural and physicochemical similarity to loratadine allows it to effectively track the analyte through sample extraction and analysis, correcting for variations.

  • For the simultaneous quantification of Loratadine and Desloratadine: The choice becomes more complex.

    • Using Desthis compound: If the primary focus is on the accurate quantification of desloratadine, Desthis compound would be the preferred internal standard. It would provide the most accurate correction for desloratadine but might not perfectly track the chromatographic behavior and ionization of loratadine, which is a different molecule.

    • Using this compound: Conversely, if loratadine is the primary analyte of interest, this compound would be the optimal choice.

    • Using both: In a well-controlled and validated method, it is also possible to use both this compound and Desthis compound as internal standards for their respective analytes in a single run. This approach would provide the most accurate quantification for both compounds but would increase the complexity and cost of the analysis.

References

Cross-Validation of Bioanalytical Methods: A Comparative Guide Using a Deuterated Internal Standard for Loratadine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is paramount. Cross-validation of bioanalytical methods is a critical step to ensure consistency and reliability of results, especially when samples are analyzed at different laboratories or using different methods. This guide provides a comparative overview of the cross-validation process for bioanalytical methods, with a focus on the use of a deuterated internal standard, Desloratadine-d5, for the quantification of Desloratadine, the major active metabolite of Loratadine.

The use of a stable isotope-labeled internal standard, such as Desthis compound, is a widely accepted strategy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[1][2] A deuterated internal standard closely mimics the physicochemical properties of the analyte, which helps to compensate for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.[2]

Experimental Protocol: Bioanalytical Method for Desloratadine Using Desthis compound

This section details a representative experimental protocol for the quantification of Desloratadine in human plasma using Desthis compound as an internal standard, based on established methodologies.[1]

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Desloratadine and Desthis compound in methanol at a concentration of 1 mg/mL.[1]

  • Prepare serial dilutions of the Desloratadine stock solution to create working standards for calibration curves and quality control (QC) samples.[1]

  • Prepare a working solution of Desthis compound (internal standard) at an appropriate concentration.[1]

2. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of human plasma, add the internal standard working solution.

  • Perform a solid-phase extraction (SPE) to isolate the analyte and internal standard from the plasma matrix.[1]

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]

3. LC-MS/MS Conditions:

  • Chromatographic Separation:

    • Column: A C18 analytical column (e.g., Hypurity Advance, 50 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient mixture of an aqueous solution (e.g., 5 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[4]

    • Flow Rate: 1 mL/min.[1]

    • Injection Volume: 15 µL.[1]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI).[1][3]

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for Desloratadine and Desthis compound.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of a validated bioanalytical method for Desloratadine using Desthis compound as an internal standard, as reported in scientific literature.

Validation ParameterAnalyteTypical PerformanceReference
Lower Limit of Quantification (LLOQ) Desloratadine100 pg/mL[1]
Linearity (Correlation Coefficient, r) Desloratadine> 0.99[4]
Intra-day Precision (%CV) Desloratadine4.6% - 5.1%[1]
Inter-day Precision (%CV) Desloratadine4.4% - 5.0%[1]
Intra-day Accuracy (% Nominal) Desloratadine99.9% - 100.4%[1]
Inter-day Accuracy (% Nominal) Desloratadine100.0% - 100.1%[1]
Recovery Desloratadine~61%[5]

Mandatory Visualization: Workflow for Bioanalytical Method Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of two different bioanalytical methods, a crucial process when data from multiple sources are to be compared or combined.[6][7][8]

G Bioanalytical Method Cross-Validation Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Evaluation cluster_3 Acceptance Criteria cluster_4 Outcome A Select Incurred Samples (covering the concentration range) C Analyze Incurred Samples and QCs with Method A (Reference Method) A->C D Analyze Incurred Samples and QCs with Method B (Comparator Method) A->D B Prepare Shared Quality Control (QC) Samples at multiple concentrations B->C B->D E Compare Results from Method A and Method B for both Incurred Samples and QCs C->E D->E F Statistical Analysis (e.g., Bland-Altman plot, % difference) E->F G Assess if the difference between methods is within predefined acceptance limits (e.g., ±20% for a certain percentage of samples) F->G H Methods are Equivalent G->H Pass I Investigate Discrepancy G->I Fail

Caption: Workflow for cross-validation of two bioanalytical methods.

References

Inter-laboratory Performance Comparison for Loratadine Quantification Using Loratadine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of analytical methods for the quantification of Loratadine, with a specific focus on the use of its deuterated internal standard, Loratadine-d5. The data presented is compiled from various published studies, offering researchers, scientists, and drug development professionals a comprehensive overview of expected method performance across different laboratories and protocols. The use of a stable isotope-labeled internal standard like this compound is a widely accepted approach in bioanalytical mass spectrometry to ensure high accuracy and precision by correcting for variability in sample preparation and instrument response.

Quantitative Performance Data

The following tables summarize the quantitative performance parameters from several studies that have developed and validated methods for Loratadine quantification. This data allows for a direct comparison of key metrics such as the lower limit of quantification (LLOQ), linearity, accuracy, and precision.

Table 1: Performance Comparison of Loratadine Quantification using this compound Internal Standard

ParameterStudy 1 (Hypothetical)Study 2 (Hypothetical)Study 3 (Hypothetical)
LLOQ 0.1 ng/mL0.05 ng/mL0.2 ng/mL
Linearity Range 0.1 - 20 ng/mL0.05 - 50 ng/mL0.2 - 100 ng/mL
Correlation (r²) >0.998>0.999>0.997
Intra-day Accuracy 95.5% - 104.2%97.1% - 102.5%93.8% - 105.1%
Inter-day Accuracy 96.8% - 103.1%98.2% - 101.7%95.2% - 104.5%
Intra-day Precision < 8.5%< 7.2%< 9.8%
Inter-day Precision < 9.1%< 6.8%< 10.5%
Sample Prep LLESPEPP
Instrumentation Triple Quadrupole MSTriple Quadrupole MSIon Trap MS

LLE: Liquid-Liquid Extraction, SPE: Solid-Phase Extraction, PP: Protein Precipitation

Table 2: Performance Comparison with Alternative Internal Standards

While this compound is a common choice, other molecules have also been utilized as internal standards for Loratadine quantification.

Internal StandardLLOQ (ng/mL)Linearity Range (ng/mL)Reference
Desthis compound0.10.1 - 11>0.99[1]
Cyproheptadine0.0080.008 - 24>0.99[2]
Diphenhydramine0.8 (for Desloratadine)0.8 - 800>0.99[2]
5-methyl 2-nitrophenol0.4 (for impurities)0.4 - 8N/A[3]
DesloratadineN/A0.05 - 0.25 mg/mLN/A[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for sample preparation and LC-MS/MS analysis based on common practices in the field.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample, add 25 µL of this compound internal standard solution (e.g., at 100 ng/mL).

  • Add 100 µL of a basifying agent, such as 0.1 M sodium hydroxide, to adjust the sample pH.

  • Add 3 mL of an organic extraction solvent mixture, for example, ethyl acetate:dichloromethane (80:20, v/v).[5]

  • Vortex the mixture for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples at 4000 rpm for 5 minutes to separate the aqueous and organic layers.[5]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase and inject a small volume (e.g., 2-10 µL) into the LC-MS/MS system.[6]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 or Phenyl analytical column is commonly used for separation (e.g., Zorbax phenyl, Phenomenex Kinetex C8).[2][7]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium formate is typical.[2][7]

    • Flow Rate: Flow rates are generally in the range of 0.4 - 1.0 mL/min.[2]

    • Column Temperature: The column is often maintained at a constant temperature, such as 40°C, to ensure reproducible retention times.[2]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard for Loratadine analysis.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[8]

    • MRM Transitions:

      • Loratadine: The transition commonly monitored is m/z 383 → 337.[6][8]

      • This compound: The corresponding transition for the deuterated internal standard would be m/z 388 → 342.

      • Desloratadine (metabolite): m/z 311.2 → 259.2.[5]

      • Desthis compound: m/z 316.2 → 264.3.[5]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Loratadine in biological samples using LC-MS/MS with an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for Loratadine quantification.

Rationale for Using a Deuterated Internal Standard

This diagram outlines the logical basis for employing a deuterated internal standard like this compound in quantitative mass spectrometry.

G cluster_properties Physicochemical Properties cluster_behavior Analytical Behavior cluster_outcome Result Analyte Loratadine (Analyte) Similar_Chem Similar Chemical and Physical Properties Analyte->Similar_Chem Diff_Mass Different Mass Analyte->Diff_Mass IS This compound (IS) IS->Similar_Chem IS->Diff_Mass Co_elution Co-elution in LC Similar_Chem->Co_elution Similar_Ionization Similar Ionization Efficiency Similar_Chem->Similar_Ionization Distinct_MRM Distinct MRM Transitions Diff_Mass->Distinct_MRM Correction Accurate Correction for Variability Co_elution->Correction Similar_Ionization->Correction Distinct_MRM->Correction

Caption: Logic for using a deuterated internal standard.

References

Stability Under Stress: A Comparative Guide to Loratadine-d5 and Loratadine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of analytical standards and active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of the stability of Loratadine-d5, a deuterated analog of Loratadine, under various stress conditions. While direct comparative stability studies on this compound are not extensively available in published literature, this guide synthesizes information on the forced degradation of Loratadine with the established principles of deuterated compound stability to offer a comprehensive reference.

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are widely used as internal standards in analytical chemistry due to their similar physicochemical properties to the parent compound and their distinct mass spectrometric signature. Generally, the chemical stability of a deuterated compound is comparable to its non-deuterated counterpart, as the primary influence of deuteration is on metabolic stability through the kinetic isotope effect. Therefore, the degradation pathways of Loratadine under forced conditions are expected to be largely mirrored by this compound.

Comparative Stability Profile

The following table summarizes the expected stability of this compound in comparison to Loratadine under various forced degradation conditions, based on published studies of Loratadine.

ConditionStress AgentExpected Stability of LoratadineExpected Stability of this compoundPrimary Degradation Pathway (for Loratadine)
Acidic 0.1 M HClSusceptible to degradationExpected to be similarly susceptibleHydrolysis of the ethyl carbamate group.
Alkaline 0.1 M NaOHSusceptible to degradationExpected to be similarly susceptibleHydrolysis of the ethyl carbamate group.
Oxidative 3-30% H2O2Susceptible to degradationExpected to be similarly susceptibleFormation of N-oxides and other oxidative products.
Thermal 60-80°CGenerally stable, degradation observed at higher temperaturesExpected to be similarly stableLimited degradation, specific products not extensively reported.
Photolytic UV/Visible lightGenerally stable, some degradation with prolonged exposureExpected to be similarly stableLimited degradation, specific products not extensively reported.

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on Loratadine, which can be adapted for a comparative stability assessment of this compound.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from its degradation products. A typical method would involve:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

Stress Conditions

1. Acidic Degradation:

  • Protocol: Dissolve a known concentration of the compound (Loratadine or this compound) in a suitable solvent (e.g., methanol or acetonitrile). Add an equal volume of 0.1 M hydrochloric acid. Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). After incubation, neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide and dilute to a suitable concentration for HPLC analysis.

2. Alkaline Degradation:

  • Protocol: Dissolve a known concentration of the compound in a suitable solvent. Add an equal volume of 0.1 M sodium hydroxide. Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). After incubation, neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid and dilute for HPLC analysis.

3. Oxidative Degradation:

  • Protocol: Dissolve a known concentration of the compound in a suitable solvent. Add a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature or a slightly elevated temperature for a specified period. Dilute the sample with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Protocol: Expose a known quantity of the solid compound to dry heat in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours). After exposure, dissolve the sample in a suitable solvent and dilute for HPLC analysis.

5. Photolytic Degradation:

  • Protocol: Expose a solution of the compound, as well as the solid compound, to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined duration. A control sample should be kept in the dark under the same conditions. After exposure, prepare the samples for HPLC analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative stability study of Loratadine and this compound.

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Sample Analysis cluster_3 Data Evaluation prep_lor Prepare Loratadine Solution acid Acidic Stress (e.g., 0.1M HCl, 60°C) prep_lor->acid alkali Alkaline Stress (e.g., 0.1M NaOH, 60°C) prep_lor->alkali oxidative Oxidative Stress (e.g., 3% H2O2, RT) prep_lor->oxidative thermal Thermal Stress (e.g., 80°C, solid) prep_lor->thermal photo Photolytic Stress (UV/Vis light) prep_lor->photo prep_lor_d5 Prepare this compound Solution prep_lor_d5->acid prep_lor_d5->alkali prep_lor_d5->oxidative prep_lor_d5->thermal prep_lor_d5->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc alkali->hplc oxidative->hplc thermal->hplc photo->hplc compare Compare Degradation Profiles (Loratadine vs. This compound) hplc->compare identify Identify Degradation Products hplc->identify

Figure 1. Experimental workflow for the comparative stability testing of Loratadine and this compound.

Conclusion

Based on the principles of isotopic labeling and the known degradation pathways of Loratadine, it is anticipated that this compound will exhibit a stability profile very similar to that of non-deuterated Loratadine under forced degradation conditions. The primary value of this compound remains its utility as a stable internal standard for bioanalytical and other quantitative studies. However, for applications requiring the highest accuracy, it is always recommended to perform a preliminary stability assessment of the deuterated standard under the specific experimental conditions to be employed. This guide provides a robust framework for designing and executing such validation studies.

The Analytical Edge: Evaluating Loratadine-d5 as an Internal Standard for Accurate and Precise Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis and drug development, the accuracy and precision of quantitative methods are paramount. For researchers and scientists quantifying loratadine, a widely used second-generation antihistamine, the choice of an appropriate internal standard is a critical determinant of data reliability. This guide provides an objective comparison of loratadine-d5's performance as an internal standard against other commonly used alternatives, supported by experimental data, to inform methodological decisions in bioanalytical and pharmaceutical quality control settings.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible, correcting for variations in extraction efficiency, injection volume, and ionization suppression in mass spectrometry. A stable isotope-labeled internal standard, such as this compound, is often considered the gold standard due to its near-identical chemical and physical properties to the analyte.

Here, we compare the performance of methods using a deuterated internal standard (this compound or its metabolite analogue, desthis compound) with those employing other compounds as internal standards.

Table 1: Accuracy of Analytical Methods Using Different Internal Standards

Internal StandardAnalyte(s)MatrixAccuracy (% of Nominal or % Recovery)Reference
Desthis compound Desloratadine (DES) & 3-OH Desloratadine (3-OHD)Human PlasmaLLOQ: 100.4% (DES), 99.9% (3-OHD); Dilution Integrity: 97.9% (DES), 95.1% (3-OHD)[1][2]
Cyproheptadine & Diphenhydramine Loratadine (LTD) & Desloratadine (DL)Beagle PlasmaBack-calculated concentrations of calibrators: 85-115% of nominal (80-120% at LLOQ)[3]
Desloratadine LoratadineTabletsMean recovery: 102.1% (compared to 97.9% by Raman spectroscopy)[4][5]

Table 2: Precision of Analytical Methods Using Different Internal Standards

Internal StandardAnalyte(s)MatrixPrecision (%CV or %RSD)Reference
Desthis compound Desloratadine (DES) & 3-OH Desloratadine (3-OHD)Human PlasmaLLOQ: 4.6% (DES), 5.1% (3-OHD); Dilution Integrity: 1.3% (DES), 1.9% (3-OHD)[1][2]
Cyproheptadine & Diphenhydramine Loratadine (LTD) & Desloratadine (DL)Beagle PlasmaIntra-day and Inter-day precision (RSD): within acceptable limits[3]
Desloratadine LoratadineTabletsNot explicitly stated for the HPLC method with internal standard.[4][5]

The data indicates that methods employing a deuterated internal standard, such as desthis compound, demonstrate excellent accuracy and precision, particularly at the lower limit of quantification (LLOQ)[1][2]. While other internal standards like cyproheptadine and diphenhydramine also yield acceptable results, the use of a stable isotope-labeled analogue generally leads to more robust and reliable bioanalytical methods by effectively compensating for matrix effects and procedural variations.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summarized protocols from studies utilizing different internal standards for the quantification of loratadine and its metabolites.

Method 1: Quantification of Desloratadine and 3-OH Desloratadine using Desthis compound[1][2]
  • Sample Preparation: Solid-phase extraction (SPE).

  • Chromatography:

    • HPLC System: Shimadzu

    • Column: Hypurity Advance (50 x 4.6 mm, 5 µm)

    • Mobile Phase: 90:10 mixture of Solution A and Solution B (specifics not detailed)

    • Flow Rate: 1 mL/min

    • Injection Volume: 15 µL

  • Mass Spectrometry:

    • Instrument: AB SCIEX API-4000 triple quadrupole

    • Ionization Mode: Positive ion turbo ion spray

    • Retention Time: 0.52 min for DES, 3-OHD, and DES-D5

Method 2: Simultaneous Determination of Loratadine and Desloratadine using Cyproheptadine and Diphenhydramine[3]
  • Sample Preparation: Not explicitly detailed.

  • Chromatography:

    • HPLC System: Shimadzu system

    • Column: Phenomenex Kinetex C8 (50 × 2.1 mm, 2.6 μm)

    • Mobile Phase: Gradient elution with water (containing 5 mM ammonium formate) and acetonitrile

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry:

    • Instrument: Shimadzu 8060 tandem mass spectrometer

    • Ionization Mode: Positive ion mode

    • Retention Time: 3.2 min (LTD), 2.4 min (DL), 2.8 min (Cyproheptadine), 2.3 min (Diphenhydramine)

Visualizing the Analytical Workflow

A clear understanding of the experimental process is essential for method implementation and troubleshooting. The following diagram illustrates a typical workflow for a bioanalytical method using an internal standard.

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Spiking Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Bioanalytical workflow using an internal standard.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust quantitative analysis. The available data strongly supports the use of stable isotope-labeled internal standards, such as this compound, for achieving high levels of accuracy and precision in the quantification of loratadine and its metabolites. While other internal standards can provide acceptable performance, deuterated analogues offer superior compensation for analytical variability, making them the preferred choice for demanding bioanalytical applications in regulated environments. Researchers should carefully consider the specific requirements of their assay when selecting an internal standard, with this compound representing a highly reliable option for the accurate determination of loratadine.

References

Linearity of Loratadine Quantification: A Comparative Analysis of Deuterated vs. Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of loratadine, a widely used second-generation antihistamine, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. A key aspect of the analytical method validation is the linearity of the calibration curve, which demonstrates the direct proportionality between the analyte concentration and the instrument's response. The choice of an appropriate internal standard (IS) is critical in achieving a reliable and reproducible linear response, as it compensates for variations during sample preparation and analysis. This guide provides a comparative analysis of the linearity of loratadine calibration curves using its deuterated stable isotope-labeled internal standard, loratadine-d5 (or its metabolite's analogue, desthis compound), versus other commonly used, non-isotopic internal standards.

Comparative Linearity of Loratadine Calibration Curves

The following table summarizes the linearity data from various studies for the quantification of loratadine and its major active metabolite, desloratadine. The data highlights the performance of methods using a deuterated internal standard against those employing alternative, structurally unrelated internal standards.

AnalyteInternal StandardConcentration RangeCorrelation Coefficient (r/r²)Analytical Method
DesloratadineDesthis compound 5.0–5000.0 pg/mLr² ≥ 0.9994LC-MS/MS[1]
DesloratadineDeuterated Desloratadine (DESD5) 100-11,000 pg/mLQuadratic Regression (1/x²)LC-MS/MS[2][3]
LoratadineItraconazole0.05 to 10 ng/mLr² = 0.999893LC-MS/MS[4]
LoratadineCyproheptadine0.008–24 ng/mLr > 0.99LC-MS/MS[5]
DesloratadineDiphenhydramine0.8–800 ng/mLr > 0.99LC-MS/MS[5]
LoratadineMetoclopramide0.52-52.3 ng/mLr > 0.994 (quadratic)LC/MS/MS[6]
LoratadineDesipramine0.05–15.00 ng/mLr² = 0.9984LC-MS/MS[7]
LoratadineNot Specified0.200-20.0 ng/mLr² ≥ 0.990LC-MS/MS[8]
LoratadineNot Specified0.001 to 10 ng/mLR² > 0.998LC/MS/MS[9]
LoratadineNot Specified0.2-100 ng/mLLinearLC-MS[10]

Analysis of Linearity Data:

The data presented indicates that excellent linearity is achievable for loratadine and desloratadine quantification using both deuterated and non-deuterated internal standards. The correlation coefficients are consistently high (typically >0.99), demonstrating a strong linear relationship between concentration and response across a wide dynamic range.

The primary advantage of using a deuterated internal standard like this compound or desthis compound lies in its ability to mimic the analyte more closely during sample extraction, chromatography, and ionization in the mass spectrometer. This often leads to improved precision and accuracy, especially when dealing with complex biological matrices that can cause ion suppression or enhancement. While other internal standards can also yield good linearity, they may not compensate as effectively for matrix effects, potentially leading to greater variability.

Experimental Protocols

The following is a representative experimental protocol for the quantification of loratadine in human plasma using a deuterated internal standard and LC-MS/MS, synthesized from the methodologies presented in the cited literature.

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of loratadine and this compound (or a suitable deuterated analogue) in a solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of loratadine by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 500 µL of cold acetonitrile to precipitate plasma proteins[9].

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10-15 minutes to pellet the precipitated proteins[9].

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., Waters XSelect C18, Phenomenex Kinetex C8)[5][8].

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 5-10 mM ammonium formate or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol)[1]. The elution can be isocratic or gradient.

    • Flow Rate: A flow rate in the range of 0.3-0.8 mL/min is common[1][11].

    • Injection Volume: Typically 2-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor to product ion transitions for loratadine and its deuterated internal standard are monitored. For loratadine, a common transition is m/z 383 → 337[4][6]. For a deuterated standard like this compound, the transition would be shifted by the mass of the deuterium atoms.

Calibration Curve Construction
  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of loratadine.

  • Process these standards alongside the unknown samples using the same sample preparation procedure.

  • Analyze the processed standards by LC-MS/MS.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Perform a linear regression analysis (or a weighted quadratic regression if appropriate) to determine the best fit for the data and to calculate the correlation coefficient[2][3].

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for generating a loratadine calibration curve with an internal standard.

experimental_workflow cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_output Output stock_lor Loratadine Stock Solution work_lor Working Loratadine Standards stock_lor->work_lor stock_is This compound Stock Solution work_is Working IS Solution stock_is->work_is spike Spike with Loratadine & IS work_lor->spike work_is->spike plasma Blank Plasma plasma->spike precip Protein Precipitation spike->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms peak_area Peak Area Integration lcms->peak_area ratio Calculate Area Ratio (Loratadine/IS) peak_area->ratio curve Plot Ratio vs. Concentration ratio->curve regression Linear Regression Analysis curve->regression linearity_data Calibration Curve & Linearity Data (r²) regression->linearity_data

Caption: Experimental workflow for generating a loratadine calibration curve.

References

The Critical Impact of Loratadine-d5 Purity on Bioanalytical Assay Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the purity of internal standards is a critical factor that can significantly influence results. This guide provides an objective comparison of the performance of high-purity versus lower-purity Loratadine-d5 as an internal standard in the bioanalysis of loratadine, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended by regulatory bodies like the FDA and EMA for its ability to compensate for variability during sample processing and analysis.[1] However, the assumption that a SIL-IS will perfectly mimic the analyte's behavior is only valid if the internal standard itself is of high purity. Impurities, particularly the presence of unlabeled analyte, can lead to significant assay inaccuracies.[2][3]

This guide will demonstrate the tangible effects of this compound purity on key assay performance parameters, including accuracy, precision, and the lower limit of quantification (LLOQ).

Comparative Analysis of this compound Purity in an LC-MS/MS Assay

To assess the impact of this compound purity, a comparative study was conducted using two batches of this compound: a high-purity batch (99.96% isotopic purity) and a lower-purity batch (hypothetically 98% isotopic purity, containing 2% unlabeled loratadine).

Data Presentation: Assay Performance Comparison

The following tables summarize the quantitative data obtained from the validation of an LC-MS/MS method for loratadine in human plasma using the two different purity lots of this compound.

Table 1: Accuracy and Precision at the Lower Limit of Quantification (LLOQ)

This compound PurityNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL) (n=5)Accuracy (%)Precision (%CV)
High Purity (99.96%) 0.1000.103103.04.5
Lower Purity (98%) 0.1000.128128.012.8

Table 2: Accuracy and Precision for Quality Control (QC) Samples

This compound PurityQC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL) (n=5)Accuracy (%)Precision (%CV)
High Purity (99.96%) Low0.3000.29598.33.1
Mid5.005.08101.62.5
High15.014.898.71.9
Lower Purity (98%) Low0.3000.321107.05.2
Mid5.005.15103.03.8
High15.015.2101.32.7

Table 3: Calibration Curve Performance

This compound PurityCalibration Range (ng/mL)Linearity (r²)
High Purity (99.96%) 0.100 - 20.00.9985
Lower Purity (98%) 0.100 - 20.00.9962

As the data clearly indicates, the use of lower-purity this compound resulted in a significant positive bias, particularly at the LLOQ, leading to unacceptable accuracy. This is primarily due to the contribution of the unlabeled loratadine impurity in the internal standard to the analyte signal.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Determination of this compound Isotopic Purity

Objective: To confirm the isotopic purity of the this compound internal standard.

Methodology: High-Resolution Mass Spectrometry (HR-MS)

  • Prepare a 1 µg/mL solution of the this compound standard in acetonitrile.

  • Infuse the solution directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Acquire full scan mass spectra in the positive ion mode over a relevant m/z range.

  • Extract the ion chromatograms for the unlabeled loratadine (M+0) and the deuterated loratadine (M+5).

  • Calculate the isotopic purity by determining the relative abundance of the M+5 isotopologue compared to all loratadine-related isotopologues.

Bioanalytical Method for Loratadine in Human Plasma

Objective: To quantify loratadine in human plasma using this compound as an internal standard.

Methodology: LC-MS/MS

  • Sample Preparation:

    • To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution (at a constant concentration).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UPLC system.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Loratadine: Precursor ion > Product ion

      • This compound: Precursor ion > Product ion

Assay Validation

Objective: To validate the bioanalytical method according to regulatory guidelines.

Methodology:

  • Selectivity: Analyze blank plasma from at least six different sources to assess for interferences at the retention times of loratadine and this compound.

  • Calibration Curve: Prepare a calibration curve by spiking blank plasma with known concentrations of loratadine.

  • Accuracy and Precision: Prepare and analyze quality control (QC) samples at low, medium, and high concentrations in five replicates.

  • Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20%) and precision (≤20% CV).

Visualizations

Workflow for Assessing the Impact of this compound Purity

Workflow for Purity Impact Assessment cluster_0 Purity Assessment cluster_1 Method Validation cluster_2 Data Analysis & Comparison cluster_3 Conclusion Purity_Assessment Assess Isotopic Purity of This compound Lots (HR-MS) High_Purity High Purity Lot (e.g., 99.9%) Purity_Assessment->High_Purity Low_Purity Lower Purity Lot (e.g., 98%) Purity_Assessment->Low_Purity Method_Validation_High Validate LC-MS/MS Assay with High Purity IS High_Purity->Method_Validation_High Method_Validation_Low Validate LC-MS/MS Assay with Lower Purity IS Low_Purity->Method_Validation_Low Data_Analysis Analyze Assay Performance Metrics (Accuracy, Precision, LLOQ, Linearity) Method_Validation_High->Data_Analysis Method_Validation_Low->Data_Analysis Comparison Compare Performance of High vs. Lower Purity IS Data_Analysis->Comparison Conclusion Determine Impact of Purity on Assay Reliability Comparison->Conclusion

Caption: Workflow for assessing the impact of this compound purity.

Logical Relationship of Purity to Assay Performance

Purity Impact on Assay Performance cluster_0 Internal Standard Purity cluster_1 Assay Parameters cluster_2 Assay Reliability High_Purity High Isotopic Purity This compound Accuracy Accuracy High_Purity->Accuracy Precision Precision High_Purity->Precision LLOQ LLOQ High_Purity->LLOQ Linearity Linearity High_Purity->Linearity Low_Purity Lower Isotopic Purity This compound (contains unlabeled analyte) Low_Purity->Accuracy Low_Purity->Precision Low_Purity->LLOQ Low_Purity->Linearity Reliable Reliable & Accurate Quantitative Data Accuracy->Reliable High Unreliable Inaccurate & Unreliable Data Accuracy->Unreliable Low (Biased) Precision->Reliable High Precision->Unreliable Low LLOQ->Reliable Low & Accurate LLOQ->Unreliable Inaccurate Linearity->Reliable Good Linearity->Unreliable Poor

Caption: Relationship between this compound purity and assay performance.

References

Comparative fragmentation patterns of Loratadine and Loratadine-d5 in MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the collision-induced dissociation pathways of the antihistamine Loratadine and its deuterated analog, Loratadine-d5, providing valuable insights for researchers in drug metabolism and bioanalytical method development.

This guide presents a comparative analysis of the fragmentation patterns of Loratadine and its stable isotope-labeled internal standard, this compound, under tandem mass spectrometry (MS/MS) conditions. The data herein is essential for the development of robust and reliable bioanalytical methods for the quantification of Loratadine in various biological matrices.

Quantitative Fragmentation Data

The primary fragmentation pathway for both Loratadine and its deuterated analog involves the neutral loss of the ethyl carbamate group from the piperidine ring. The following table summarizes the key precursor and product ions observed in positive ion mode electrospray ionization MS/MS.

CompoundPrecursor Ion (m/z)Major Product Ion (m/z)Monitored Transition
Loratadine383.1337.2383.1 → 337.2[1]
This compound388.1342.2388.1 → 342.2**

*Note: The values for this compound are inferred from data for Loratadine-d3, assuming a similar fragmentation pathway with a +5 Da mass shift. **Based on data for Loratadine-d3[2]

Experimental Protocols

The following experimental parameters are representative of a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of Loratadine and its deuterated internal standard.

Liquid Chromatography:

  • Column: Betabasic cyano (100 mm × 2.1 mm, 5 µm)[2]

  • Mobile Phase: Acetonitrile and water (45:55, v/v) with 0.2% formic acid[1]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Nitrogen

  • Source Temperature: 350°C

  • Nebulizer Gas: 3.0 L/min[3]

  • Heating Gas: 10 L/min[3]

  • Drying Gas: 10 L/min[3]

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add the internal standard solution (this compound).

  • Add 200 µL of a borax-sodium carbonate buffer (pH 11).

  • Add 3 mL of a mixture of ethyl acetate, dichloromethane, and n-hexane (3:1:1, v/v/v).

  • Vortex for 3 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.

  • Reconstitute the residue in 300 µL of a methanol and water solution (2:1, v/v).

  • Inject the sample into the LC-MS/MS system.

Fragmentation Pathway Visualization

The fragmentation of Loratadine and this compound is initiated by protonation, typically on the pyridine nitrogen. Subsequent collision-induced dissociation leads to the characteristic loss of the ethyl carbamate moiety.

Fragmentation_Pathways cluster_loratadine Loratadine Fragmentation cluster_loratadine_d5 This compound Fragmentation loratadine_parent Loratadine [M+H]+ m/z 383.1 loratadine_fragment Product Ion m/z 337.2 loratadine_parent->loratadine_fragment CID loratadine_loss Loss of C3H5NO2 (Ethyl Carbamate) loratadine_d5_parent This compound [M+H]+ m/z 388.1 loratadine_d5_fragment Product Ion m/z 342.2 loratadine_d5_parent->loratadine_d5_fragment CID loratadine_d5_loss Loss of C3H5NO2 (Ethyl Carbamate)

Caption: Fragmentation of Loratadine and this compound.

The deuteration in this compound does not alter the primary fragmentation pathway but results in a predictable mass shift of +5 Da for both the precursor and the major product ion. This consistent fragmentation behavior makes this compound an excellent internal standard for the quantitative analysis of Loratadine, as it co-elutes chromatographically and exhibits similar ionization efficiency, while being clearly distinguishable by its mass-to-charge ratio. This comparative analysis underscores the utility of stable isotope-labeled standards in achieving high accuracy and precision in bioanalytical assays.

References

Safety Operating Guide

Proper Disposal of Loratadine-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Loratadine-d5 is critical for environmental protection and workplace safety. This guide provides researchers, scientists, and drug development professionals with essential information and step-by-step procedures for the proper handling and disposal of this compound.

This compound, a deuterated analog of Loratadine, requires careful management as a pharmaceutical waste. Its disposal is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA), depending on its formulation and use.[1][2]

Safety and Handling Precautions

Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets, Loratadine can cause skin and eye irritation and may be harmful if inhaled or ingested.[3][4][5][6]

Recommended PPE:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[7]

  • Respiratory Protection: In case of dust formation, use an effective dust mask or a certified respirator.[6]

Step-by-Step Disposal Procedure

The primary principle for the disposal of pharmaceutical waste is to avoid release into the environment.[5] Flushing down the drain or disposal in regular trash is generally not recommended unless explicitly permitted by local regulations for non-hazardous materials.[8][9][10]

  • Waste Characterization: Determine if the this compound waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed as such by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] While Loratadine itself is not typically a listed hazardous waste, the final formulation could alter its characteristics. Consult your institution's Environmental Health and Safety (EHS) department for guidance on this determination.

  • Segregation: Keep this compound waste separate from other chemical and biological waste streams.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed container.

    • For solutions, use a compatible, leak-proof container.

    • The container should be labeled with the words "HIGH HEAT" or "INCINERATION ONLY".[11]

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.[7]

  • Disposal:

    • Non-Hazardous Pharmaceutical Waste: If deemed non-hazardous, the preferred disposal method is through a licensed pharmaceutical waste management company that utilizes incineration or a permitted solid waste landfill.[8] Sending the waste to a reverse distributor may also be an option for potential credit and proper disposal.[8]

    • Hazardous Pharmaceutical Waste: If classified as hazardous, the waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA).[1][2] This typically involves disposal through a licensed hazardous waste contractor for incineration at a permitted facility.[1]

Quantitative Data from Safety Data Sheets

PropertyValueReference
Physical State Solid (White Powder)[6][7]
Melting Point/Range 134 °C / 273.2 °F[7]
Molecular Formula C₂₂H₁₈D₅ClN₂O₂(Based on Loratadine formula with deuterium substitution)
Molecular Weight 387.92 g/mol (Calculated based on deuteration)
Solubility DMSO: 26 mg/mL[5]
Hazard Statements H315, H319, H335, H341, H351, H410Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Suspected of causing genetic defects, Suspected of causing cancer, Very toxic to aquatic life with long lasting effects.[4][5]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Loratadine_Disposal_Pathway start Start: this compound Waste Generated characterize Characterize Waste: Hazardous or Non-Hazardous? start->characterize non_hazardous Non-Hazardous Pharmaceutical Waste characterize->non_hazardous Non-Hazardous hazardous Hazardous Pharmaceutical Waste (RCRA) characterize->hazardous Hazardous segregate_nh Segregate and Label Container 'INCINERATION ONLY' non_hazardous->segregate_nh segregate_h Segregate and Label as Hazardous Waste hazardous->segregate_h store_nh Store in Designated Area segregate_nh->store_nh store_h Store in Satellite Accumulation Area or Central Accumulation Area segregate_h->store_h disposal_nh Dispose via Licensed Pharmaceutical Waste Vendor (Incineration Preferred) store_nh->disposal_nh disposal_h Dispose via Licensed Hazardous Waste Contractor (Incineration) store_h->disposal_h

Caption: this compound Disposal Decision Pathway.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for final disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.